molecular formula C₁₅H₁₂D₆N₂O B1157480 (-)-Huperzine A-d5 (Major)

(-)-Huperzine A-d5 (Major)

Cat. No.: B1157480
M. Wt: 248.35
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Huperzine A as a Lycopodium Alkaloid

Huperzine A is classified as a Lycopodium alkaloid, a group of compounds derived from plants of the Huperziaceae family. sciensage.info

Natural Occurrence and Historical Significance in Traditional Medicine

Huperzine A is naturally found in several species of the Huperzia genus, most notably Huperzia serrata (Chinese club moss). wikipedia.orgopss.org This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including contusions, strains, swelling, and schizophrenia. sciensage.infoopss.orgnih.gov The use of Huperzia species in traditional practices for conditions like myasthenia gravis and organophosphate poisoning has also been documented. nih.gov

Discovery and Isolation of Huperzine A

The isolation of the alkaloid (-)-Huperzine A from Huperzia serrata was first reported by Chinese scientists in 1986. nih.govtaylorandfrancis.com This discovery was a significant milestone, as it was found that Huperzine A possessed potent acetylcholinesterase (AChE) inhibitory activity, a property that had been associated with the moss itself. nih.gov This finding spurred a wave of research into its pharmacological effects and potential therapeutic applications. nih.govoup.com Huperzine A can also be synthesized in a laboratory setting. opss.org

Rationale for Deuterated Analogs in Scientific Inquiry

The creation of deuterated analogs of chemical compounds is a strategic approach in scientific research, offering distinct advantages in various analytical and metabolic studies.

Advantages of Deuterated Internal Standards in Bioanalysis

In the field of bioanalysis, which involves measuring the concentration of substances in biological samples, deuterated compounds are frequently used as internal standards. clearsynth.comsplendidlab.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample in a known concentration. aptochem.com

The primary advantages of using a deuterated internal standard include:

Compensation for Matrix Effects : Biological samples are complex matrices that can interfere with the analytical signal of the analyte, a phenomenon known as the matrix effect. kcasbio.com Because a deuterated internal standard has nearly identical chemical and physical properties to the analyte, it is affected by the matrix in the same way. kcasbio.comresolvemass.ca This allows for accurate correction of the analyte's signal, leading to more precise and reliable quantification. clearsynth.comkcasbio.com

Improved Accuracy and Precision : By accounting for variations in sample preparation, extraction, and instrument response, deuterated internal standards significantly enhance the accuracy and precision of analytical methods. clearsynth.comaptochem.com

Co-elution with the Analyte : In chromatographic methods like liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard co-elutes (emerges at the same time) with the analyte. splendidlab.comaptochem.com Deuterated standards achieve this due to their similar properties, ensuring that both the analyte and the standard experience the same conditions throughout the analysis. aptochem.com

Specific Focus on (-)-Huperzine A-d5 as a Research Tool

(-)-Huperzine A-d5 is a deuterated analog of (-)-Huperzine A where five hydrogen atoms have been replaced with deuterium (B1214612). This specific modification makes it an invaluable tool for researchers studying the pharmacokinetics and metabolism of Huperzine A. By using (-)-Huperzine A-d5 as an internal standard in bioanalytical methods, scientists can accurately quantify the levels of Huperzine A in biological samples. This is crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted by the body. The use of deuterated standards like (-)-Huperzine A-d5 is a cornerstone of modern drug development and metabolic research, enabling the generation of high-quality, reliable data. kcasbio.com

(-)-Huperzine A-d5 (Major): A Tool in Academic Research

(-)-Huperzine A-d5 (Major) is a deuterated form of Huperzine A, a naturally occurring sesquiterpene alkaloid. nih.gov Huperzine A is isolated from the club moss Huperzia serrata and has been studied for its potential in addressing neurological conditions. wikipedia.orgnih.gov The "d5" in its name signifies that five hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. acanthusresearch.com This isotopic labeling makes (-)-Huperzine A-d5 a valuable tool in specific areas of academic research, particularly in analytical and metabolic studies.

Chemical Structure and Stereochemical Considerations

The chemical formula for (-)-Huperzine A is C15H18N2O. wikipedia.org Its structure is complex, featuring a tricyclic system. wikipedia.org The designation "(-)" refers to its levorotatory property, meaning it rotates plane-polarized light to the left. This is a crucial stereochemical aspect, as the biological activity of Huperzine A is highly dependent on its specific three-dimensional arrangement.

The deuteration in (-)-Huperzine A-d5 is strategically placed on the molecule where the deuterium atoms are not easily exchanged with protons from the surrounding environment, ensuring the stability of the label during experiments. acanthusresearch.com This stability is paramount for its use as an internal standard in quantitative analysis. acanthusresearch.com

Role in Tracing Metabolic Pathways and Quantifying Analytes

The primary application of (-)-Huperzine A-d5 in academic research is as an internal standard for the quantitative analysis of Huperzine A in biological samples. acanthusresearch.comijper.org In techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a compound with similar chemical and physical properties to the analyte (the substance being measured) that is added in a known amount to the sample. nih.gov

Because (-)-Huperzine A-d5 is chemically almost identical to Huperzine A, it behaves similarly during sample preparation, extraction, and chromatographic separation. acanthusresearch.com However, due to the presence of five deuterium atoms, it has a higher molecular weight. acanthusresearch.com This mass difference allows the mass spectrometer to distinguish between the analyte (Huperzine A) and the internal standard ((-)-Huperzine A-d5). ijper.org By comparing the signal intensity of the analyte to that of the known amount of the internal standard, researchers can accurately determine the concentration of Huperzine A in the sample. nih.gov This method corrects for any loss of analyte that may occur during the analytical process, leading to more precise and reliable results. researchgate.net

Overview of Key Academic Research Areas Utilizing (-)-Huperzine A-d5

The use of (-)-Huperzine A-d5 as an internal standard is crucial in several key research areas:

Pharmacokinetic Studies: These studies investigate how a drug is absorbed, distributed, metabolized, and excreted by the body. ijper.org Accurate quantification of Huperzine A in plasma, blood, or tissue samples over time is essential for understanding its pharmacokinetic profile. researchgate.net The use of a deuterated internal standard like (-)-Huperzine A-d5 enhances the accuracy of these measurements. nih.gov

Metabolism Studies: Researchers use analytical methods to identify and quantify the metabolites of Huperzine A. Understanding how the compound is broken down in the body provides insights into its mechanism of action and potential drug-drug interactions. researchgate.net

Bioequivalence Studies: These studies compare the bioavailability of a generic drug to its brand-name counterpart to ensure they have the same therapeutic effect. nih.gov Precise quantification of the active ingredient, in this case, Huperzine A, is a regulatory requirement for such studies. nih.gov

Preclinical and Clinical Trials: In the development of any potential therapeutic agent, accurate measurement of the compound's concentration in biological fluids is fundamental to establishing its efficacy and safety profile. clinicaltrials.gov

Interactive Data Table: Properties of (-)-Huperzine A-d5 (Major)

PropertyValue
Molecular FormulaC15H13D5N2O
Molecular Weight~247.35 g/mol
Isotopic PurityTypically >98%
ApplicationInternal standard for quantitative analysis
Analytical TechniquePrimarily LC-MS/MS

Detailed Research Findings

Numerous studies have employed deuterated internal standards to achieve reliable quantification of various compounds in complex biological matrices. For instance, the use of a deuterated internal standard for the drug olmesartan (B1677269) in an HPLC-MS method resulted in accurate and precise measurements for pharmacokinetic studies. nih.gov Similarly, the quantification of apremilast (B1683926) in rabbit plasma was successfully achieved using Apremilast-D5 as an internal standard with UPLC-MS/MS. ijper.org These examples highlight the established principle that stable isotope-labeled internal standards, such as (-)-Huperzine A-d5, are the gold standard for quantitative bioanalytical assays. acanthusresearch.com

Research on Huperzine A itself has explored its potential mechanisms of action, including the inhibition of acetylcholinesterase and modulation of amyloid precursor protein processing. nih.govmdpi.com The accuracy of the data in these studies often relies on precise quantification of Huperzine A, underscoring the indirect but critical role of its deuterated analogue.

Properties

Molecular Formula

C₁₅H₁₂D₆N₂O

Molecular Weight

248.35

Synonyms

(5R,9R,11E)-5-Amino-11-(ethylidene-2,2,2-d3)-5,6,9,10-tetrahydro-7-(methyl-d3-)-5,9-methanocycloocta[b]pyridin-2(1H)-one; 

Origin of Product

United States

Advanced Analytical Methodologies and Research Applications of Huperzine A D5

Development of Quantitative Bioanalytical Methods for Research Samples

The development of sensitive and selective bioanalytical methods is a prerequisite for the accurate assessment of a compound's pharmacokinetic and metabolic profile. For (-)-Huperzine A, methods that can reliably measure its concentration in complex biological samples are crucial for preclinical and clinical research. The incorporation of (-)-Huperzine A-d5 as an internal standard is a key strategy in achieving this.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of small molecules in biological fluids due to its high sensitivity, selectivity, and robustness. The development of an LC-MS/MS method for (-)-Huperzine A, utilizing (-)-Huperzine A-d5 as an internal standard, generally involves a systematic optimization of several key parameters.

The process begins with the optimization of mass spectrometric conditions for both (-)-Huperzine A and (-)-Huperzine A-d5. This is typically achieved by infusing a standard solution of each compound into the mass spectrometer to determine the optimal precursor and product ions, as well as other parameters like collision energy and cone voltage. For (-)-Huperzine A, the protonated molecule [M+H]⁺ is often selected as the precursor ion. The deuterated internal standard, (-)-Huperzine A-d5, will have a correspondingly higher mass-to-charge ratio for its precursor ion.

Following mass spectrometry optimization, chromatographic conditions are developed to ensure efficient separation of the analyte and internal standard from endogenous matrix components. This involves selecting an appropriate HPLC or UHPLC column (a C18 column is commonly used for Huperzine A), and optimizing the mobile phase composition (typically a mixture of an aqueous solvent with an organic modifier like methanol (B129727) or acetonitrile, often with a small amount of acid like formic acid to improve peak shape). The goal is to achieve a short run time with good peak resolution and symmetry.

Sample preparation is another critical aspect, aiming to extract the analyte and internal standard from the biological matrix (e.g., plasma, urine, tissue homogenate) while removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of method depends on the required sensitivity and the nature of the biological matrix.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of (-)-Huperzine A with (-)-Huperzine A-d5

ParameterTypical Condition
Chromatography SystemUHPLC System
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Analytical ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol
Flow Rate0.3 - 0.5 mL/min
MRM Transition (Analyte)Specific to (-)-Huperzine A
MRM Transition (Internal Standard)Specific to (-)-Huperzine A-d5

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS/MS is more commonly employed for the analysis of compounds like Huperzine A, Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative analytical approach. For a compound to be suitable for GC-MS analysis, it must be volatile and thermally stable. Huperzine A, being a relatively complex alkaloid, may require derivatization to increase its volatility and improve its chromatographic properties.

The development of a GC-MS method would involve selecting an appropriate derivatizing agent to react with functional groups in the Huperzine A molecule. The choice of the GC column is also critical for achieving good separation. The mass spectrometer is then used to detect and quantify the derivatized analyte and internal standard. While theoretically possible, the application of GC-MS for the routine quantitative bioanalysis of Huperzine A and its deuterated analog is not widely reported in scientific literature, with LC-MS/MS being the preferred method due to its broader applicability to non-volatile and thermally labile compounds.

Application of (-)-Huperzine A-d5 as an Internal Standard in Research Bioanalysis

The primary and most crucial application of (-)-Huperzine A-d5 in a research setting is its use as an internal standard in quantitative bioanalysis. An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. Isotopically labeled compounds like (-)-Huperzine A-d5 are considered the "gold standard" for internal standards in mass spectrometry-based assays.

The rationale for using a deuterated internal standard is to compensate for variability that can be introduced during various stages of the analytical process. This includes variations in sample preparation (e.g., extraction efficiency), injection volume, chromatographic retention time, and ionization efficiency in the mass spectrometer. Since (-)-Huperzine A-d5 has nearly identical chemical and physical properties to the non-deuterated (-)-Huperzine A, it will behave similarly during extraction and chromatography. However, due to its higher mass, it can be separately detected by the mass spectrometer.

By adding a known amount of (-)-Huperzine A-d5 to every sample, including calibration standards and quality control samples, at the beginning of the sample preparation process, the ratio of the analyte's response to the internal standard's response can be calculated. This ratio is then used to construct the calibration curve and determine the concentration of the analyte in unknown samples. This normalization corrects for potential sample-to-sample variations and matrix effects, leading to significantly improved precision and accuracy of the analytical results.

Table 2: Advantages of Using (-)-Huperzine A-d5 as an Internal Standard

AdvantageDescription
Correction for Matrix EffectsCompensates for ion suppression or enhancement caused by co-eluting matrix components.
Correction for Extraction VariabilityAccounts for inconsistencies in the recovery of the analyte during sample preparation.
Improved Precision and AccuracyLeads to more reliable and reproducible quantitative data.
Similar Chromatographic BehaviorElutes at or very close to the analyte, ensuring co-elution and effective correction.

Use of (-)-Huperzine A-d5 in Metabolic Pathway Elucidation Research

Beyond its role in quantitative bioanalysis, (-)-Huperzine A-d5 can be a valuable tool in research aimed at elucidating the metabolic pathways of (-)-Huperzine A. The deuterium (B1214612) labels act as a stable isotopic tracer, allowing researchers to follow the fate of the molecule as it is metabolized by various enzyme systems.

Tracing Metabolic Fate in In Vitro Systems (e.g., Microsomes, Hepatocytes)

In vitro metabolism studies are essential for identifying potential metabolites of a drug candidate and the enzymes responsible for their formation. Common in vitro systems include liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, and cultured hepatocytes, which provide a more complete representation of hepatic metabolic processes.

When (-)-Huperzine A-d5 is incubated with liver microsomes or hepatocytes, any metabolites formed will retain the deuterium label, provided the deuterium atoms are not located at a site of metabolic cleavage. By analyzing the incubation mixture with high-resolution mass spectrometry, researchers can distinguish the drug-related material from endogenous components of the in vitro system. The mass shift corresponding to the deuterium label helps in the confident identification of metabolites. This approach is particularly useful for identifying novel or unexpected metabolic pathways.

Application in Ex Vivo Tissue Analysis

Following administration of (-)-Huperzine A-d5 to a research animal, ex vivo analysis of various tissues can provide insights into the distribution and metabolism of the parent compound. Tissues of interest, such as the liver, brain, and kidneys, can be collected, homogenized, and analyzed by LC-MS/MS.

The use of the deuterated compound allows for the sensitive and selective detection of the parent drug and its metabolites within the complex tissue matrix. This can help in understanding the tissue-specific metabolism of (-)-Huperzine A and can provide valuable information on whether certain tissues are more prone to accumulating specific metabolites. This information is critical for a comprehensive understanding of the compound's disposition and potential for tissue-specific effects.

Application in Pharmacokinetic Research Studies (Non-Clinical, Mechanistic Focus)

In non-clinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to elucidating its mechanism of action and potential therapeutic value. (-)-Huperzine A-d5 is an indispensable internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, which is essential for these pharmacokinetic studies. aptochem.comkcasbio.com

Disposition studies in animal models such as rats and mice are crucial for gaining mechanistic insights into a drug's behavior in a biological system. chinaphar.com Research on the unlabeled (-)-Huperzine A has characterized its pharmacokinetic profile. Following intravenous or intragastric administration in rats, the blood concentration of Huperzine A was found to decline in two distinct phases: a distribution phase and an elimination phase. chinaphar.com The pharmacokinetic data for Huperzine A generally fits a two-compartment open model. chinaphar.comnih.gov

The use of (-)-Huperzine A-d5 as an internal standard in the LC-MS analysis of samples from these studies is paramount for achieving accurate and precise quantification. scioninstruments.com Because the deuterated standard is nearly identical chemically and physically to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. aptochem.comtexilajournal.com This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, which are common sources of error in bioanalysis. clearsynth.comkcasbio.com By normalizing the response of the unlabeled drug to the known concentration of the deuterated standard, researchers can confidently determine the true concentration of (-)-Huperzine A in blood, plasma, and other biological fluids over time. clearsynth.com

Table 1: Representative Pharmacokinetic Parameters of Huperzine A in Rodent Models Data for unlabeled Huperzine A, determined using analytical methods that rely on stable isotope-labeled internal standards like (-)-Huperzine A-d5 for accuracy.

ParameterValue (Rats, intravenous)Value (Rats, intragastric)Source
Distribution Half-life (t½α)6.6 min10 min chinaphar.com
Elimination Half-life (t½β)149 min203 min chinaphar.com
Plasma Protein Binding17%Not specified chinaphar.com
Primary Excretion RouteUrine (73% in 24h, mice)Not specified chinaphar.com

Further research has focused on quantifying its brain-to-plasma concentration ratio to understand its central nervous system (CNS) penetration. nih.gov Studies have demonstrated that efflux transporters like ABCB1 can limit the brain distribution of Huperzine A. nih.gov In these preclinical tissue distribution studies, (-)-Huperzine A-d5 is used as an internal standard to accurately quantify the concentration of the parent compound in homogenized tissue samples. texilajournal.com This ensures that the calculated tissue-to-plasma ratios are reliable, providing crucial data for understanding the compound's ability to reach its target sites within the CNS and other organs. nih.gov

Advanced Research Techniques Employing Deuterated Analogs

The utility of deuterated compounds like (-)-Huperzine A-d5 extends beyond standard pharmacokinetic analysis into more advanced research methodologies that probe complex biological systems.

Stable isotope labeling is a powerful technique in quantitative proteomics and metabolomics for comparing the relative abundance of proteins or metabolites between different samples. oup.comnih.gov In this approach, samples from different states (e.g., control vs. treated) are differentially labeled with light (natural isotope abundance) and heavy (e.g., deuterated) isotopes. oup.com The samples are then mixed and analyzed together by mass spectrometry. core.ac.uk The intensity ratio of the heavy to light isotopic peaks for a given peptide or metabolite allows for precise relative quantification. nih.gov

While specific proteomics or metabolomics studies employing (-)-Huperzine A-d5 as a labeling agent are not widely documented, its properties make it suitable for such applications in principle. For instance, in targeted metabolomics, (-)-Huperzine A-d5 could be used to trace the metabolic fate of Huperzine A in cellular or animal models, helping to identify and quantify its metabolites. In proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) metabolically incorporate labeled amino acids, but chemical labeling methods can also be used post-extraction. nih.govnih.gov Deuterated reagents are commonly used for chemical labeling of peptides. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard quantitative technique due to its high precision and accuracy. clearsynth.com The method relies on the addition of a known amount of an isotopically labeled version of the analyte—in this case, (-)-Huperzine A-d5—to a sample before any processing or analysis. aptochem.com This labeled compound, often called a stable isotope-labeled internal standard (SIL-IS), serves as an ideal reference. kcasbio.com

The SIL-IS and the target analyte, (-)-Huperzine A, are assumed to behave identically during extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.comtexilajournal.com By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, the initial concentration of the analyte can be determined with exceptional accuracy, as most sources of experimental variability are nullified. clearsynth.comwisdomlib.org This makes IDMS particularly valuable in complex biological matrices where matrix effects can suppress or enhance the analyte signal, leading to unreliable data if a less suitable internal standard is used. kcasbio.com

Table 2: Advantages of Using (-)-Huperzine A-d5 in Isotope Dilution Mass Spectrometry (IDMS)

AdvantageDescriptionSource
High Accuracy & Precision Corrects for procedural errors during sample preparation and analysis, as the standard and analyte are affected equally. clearsynth.comtexilajournal.com
Correction for Matrix Effects The SIL-IS co-elutes with the analyte and experiences the same ion suppression or enhancement, normalizing the signal. clearsynth.comkcasbio.com
Improved Method Robustness Leads to more reliable and reproducible data, which is critical for method validation and regulatory submissions. kcasbio.com
Enhanced Sensitivity The specificity of mass spectrometry allows for clear differentiation between the deuterated standard and the analyte, even at low concentrations. scioninstruments.com

Quality Control and Authentication in Research Material

The reliability of any research utilizing (-)-Huperzine A-d5 is directly dependent on the quality, purity, and isotopic integrity of the material itself. researchgate.net Therefore, stringent quality control and authentication are essential. The material must be well-characterized to ensure that it is chemically pure and that the deuterium atoms are located at stable positions within the molecule. hilarispublisher.com

Authentication typically involves a combination of analytical techniques. High-resolution mass spectrometry is used to confirm the molecular weight and, consequently, the degree of deuteration. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is employed to verify the molecular structure and can also help identify the positions of the deuterium labels by observing the absence of specific proton signals. researchgate.netpitt.edu These methods also serve to identify and quantify any residual non-deuterated material or other chemical impurities that may have arisen during synthesis. illinois.edumagtechjournal.com Chromatographic methods like HPLC are used to assess chemical purity. researchgate.netnih.gov The absence of significant impurities is critical, as their presence could interfere with sensitive analytical assays and lead to inaccurate results. researchgate.net

Table 3: Key Quality Control Parameters for (-)-Huperzine A-d5

ParameterAnalytical MethodPurposeSource
Chemical Purity HPLC, LC-MSTo quantify the percentage of the desired compound and detect any chemical impurities. researchgate.net
Isotopic Enrichment Mass SpectrometryTo determine the percentage of molecules that are correctly labeled with the desired number of deuterium atoms. nih.gov
Structural Confirmation ¹H NMR, ¹³C NMRTo verify the chemical structure and confirm the location of isotopic labels. pitt.eduillinois.edu
Residual Solvents ¹H NMR, GC-MSTo identify and quantify any solvents remaining from the synthesis and purification process. illinois.edu

Differentiation of Natural vs. Synthetic Huperzine A in Research Samples

The primary method for distinguishing between natural and synthetic Huperzine A involves a multi-pronged analytical approach. High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the separation, identification, and quantification of Huperzine A in a given sample. nutraceuticalsworld.comnih.gov HPLC can effectively determine the purity of the Huperzine A present. nutraceuticalsworld.com

However, HPLC alone is often insufficient to determine the origin of the compound. A synthetic version of Huperzine A can be manufactured to a high degree of purity, making its HPLC profile indistinguishable from the natural extract. nutraceuticalsworld.com Therefore, more sophisticated techniques are required to ascertain the source of the material.

While not directly used to differentiate the source, (-)-Huperzine A-d5 is an essential tool in quantitative analyses that underpin quality control. In advanced analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated internal standards are crucial for accurate quantification. lcms.cz By adding a known amount of (-)-Huperzine A-d5 to a sample, analysts can correct for any loss of analyte during sample preparation and analysis, thereby ensuring a highly accurate measurement of the total Huperzine A content. This precise quantification is a critical component of a comprehensive quality assessment.

A comparative study of natural (-)-Huperzine A and its synthetic racemic mixture, (+/-)-Huperzine A, revealed differences in their biological activity. The natural isomer is significantly more potent as an acetylcholinesterase inhibitor than the synthetic racemic mixture, primarily because the (+)-isomer is considerably less active. nih.govnih.gov This highlights the importance of not only identifying the source but also understanding the stereoisomeric composition of the Huperzine A being studied.

Carbon-14 Analysis for Source Verification in Research Materials

The definitive method for distinguishing between natural (plant-derived) and synthetic (petrochemical-derived) Huperzine A is Carbon-14 analysis, also known as radiocarbon dating. nutraceuticalsworld.com This technique leverages the fact that natural products derived from living organisms, such as the club moss Huperzia serrata, will have a known level of the radioactive isotope Carbon-14. nutraceuticalsworld.com In contrast, synthetic compounds derived from fossil fuels (petrochemicals) are devoid of Carbon-14, as it has long since decayed. nutraceuticalsworld.com

A case study involving three different brands of Huperzine A supplements demonstrated the power of this approach. While HPLC analysis indicated that the purity of Huperzine A in all samples was greater than 98%, subsequent Carbon-14 analysis revealed the presence of petrochemical-derived components, confirming adulteration with synthetic Huperzine A. nutraceuticalsworld.com

The process of Carbon-14 analysis involves measuring the amount of Carbon-14 present in a sample using an accelerator mass spectrometer. nutraceuticalsworld.com The result is often expressed as a percentage of bio-based content. A sample that is 100% bio-based is considered to be entirely from natural sources. nutraceuticalsworld.com

The following table summarizes the findings from the aforementioned case study, illustrating the complementary nature of HPLC and Carbon-14 analysis for comprehensive quality control of Huperzine A.

SampleHPLC Purity (%)Carbon-14 Analysis Results (Bio-based Content)Source Determination
Brand A> 98%Significantly less than 100%Adulterated with synthetic Huperzine A
Brand B> 98%Significantly less than 100%Adulterated with synthetic Huperzine A
Brand C> 98%Significantly less than 100%Adulterated with synthetic Huperzine A

This table is based on the described findings in the "Nutraceuticals World" case study, which highlighted that while HPLC showed high purity, Carbon-14 analysis confirmed adulteration in all three tested samples. nutraceuticalsworld.com

In such analytical workflows, the precise quantification of the total Huperzine A, for which (-)-Huperzine A-d5 would be an ideal internal standard in an LC-MS setting, is a crucial piece of information to contextualize the findings of the Carbon-14 analysis.

Pharmacological Mechanisms and Molecular Interactions in Preclinical Research

Acetylcholinesterase (AChE) Inhibition Kinetics and Mechanisms

(-)-Huperzine A is a well-documented inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). medchemexpress.com Its inhibitory action increases the availability of acetylcholine at the synaptic cleft, a key mechanism in modulating cholinergic neurotransmission. d-nb.info

Reversible and Selective Binding Characteristics

Preclinical studies have consistently characterized (-)-Huperzine A as a potent, selective, and reversible inhibitor of AChE. nih.govresearchgate.net Its reversibility has been established in experiments where, following incubation and subsequent extraction of the compound, AChE activity is restored. nih.gov This characteristic distinguishes it from irreversible inhibitors.

The binding of (-)-Huperzine A to AChE is highly selective. It demonstrates a significantly greater affinity for AChE compared to butyrylcholinesterase (BChE). nih.govnih.gov Research indicates that the natural stereoisomer, (-)-Huperzine A, is substantially more potent in its inhibitory activity—by at least 50-fold—than its unnatural enantiomer, (+)-Huperzine A. nih.gov Docking studies predict that (-)-Huperzine A interacts with key amino acid residues at both the catalytic active site, located deep within the enzyme's gorge (including Trp84 and Phe330), and the peripheral anionic site (PAS) near the gorge entrance (involving Trp279). nih.govmdpi.com

Allosteric Modulation of Acetylcholinesterase Activity

The interaction of (-)-Huperzine A with the peripheral anionic site (PAS) of acetylcholinesterase represents a form of allosteric modulation. The PAS is a region on the enzyme distinct from the catalytic active site where acetylcholine is hydrolyzed. By binding to the PAS, (-)-Huperzine A can influence the conformation and function of the enzyme. nih.govmdpi.com While its primary classification based on kinetic studies is often as a mixed competitive-noncompetitive inhibitor, the binding at the PAS is a crucial component of its inhibitory mechanism, contributing to its high potency. nih.govmdpi.com

Comparative Enzyme Kinetics with Other Inhibitors in Research Contexts

In comparative preclinical studies, the enzyme kinetics of (-)-Huperzine A have been extensively evaluated against other well-known AChE inhibitors. Its inhibitory potency, as measured by the 50% inhibitory concentration (IC50), was found to be 82 nM in rat cortex homogenates, with a dissociation constant (Ki) of 24.9 nM. nih.gov This positions its potency between that of donepezil (B133215) and tacrine (B349632). nih.gov

A defining feature of (-)-Huperzine A is its exceptional selectivity for AChE over BChE. Studies report a selectivity ratio of approximately 900-fold, which is considerably higher than that observed for donepezil and tacrine. nih.govnih.gov This high selectivity may contribute to a more targeted pharmacological profile.

Interactive Table 1: Comparative Enzyme Kinetics of Cholinesterase Inhibitors

Inhibitor IC50 for AChE (nM) Ki for AChE (nM) Selectivity Ratio (BuChE IC50 / AChE IC50) References
(-)-Huperzine A 82 24.9 ~900 nih.govnih.gov
Donepezil 10 12.5 ~500 nih.govnih.gov
Tacrine 93 105 ~0.8 nih.govnih.gov
Rivastigmine (B141) - - Inhibits both explorationpub.comspandidos-publications.com
Galantamine - - Selective for AChE explorationpub.com

Preferential Targeting of Specific AChE Molecular Forms in Brain Regions

Acetylcholinesterase exists in various molecular forms, with the globular monomeric (G1) and tetrameric (G4) forms being predominant in the brain. d-nb.info Research has shown that (-)-Huperzine A exhibits preferential inhibition of the G4 molecular form in brain regions such as the cortex, hippocampus, and striatum of rats. d-nb.info This contrasts with other inhibitors like rivastigmine and tacrine, which show a preference for the G1 form. d-nb.info The G4 form is primarily membrane-associated and has been reported to be selectively diminished in the brains of individuals with Alzheimer's disease, while the G1 form is comparatively preserved. d-nb.info

Interaction with N-Methyl-D-Aspartate (NMDA) Receptors (Mechanistic Research)

Beyond its effects on the cholinergic system, (-)-Huperzine A also interacts with the glutamatergic system, specifically as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govmdpi.comfrontiersin.org This action is considered a non-cholinergic, neuroprotective mechanism. nih.govresearchgate.net

Mechanistic studies have revealed that (-)-Huperzine A acts as a non-competitive antagonist by blocking the NMDA receptor's ion channel. nih.govnih.gov It has been shown to inhibit the binding of channel blockers like [3H]MK-801, with a pseudo-inhibitory constant (Ki) of approximately 6 µM. nih.gov Importantly, its action is specific to the ion channel pore; it does not interfere with the binding of glutamate (B1630785) to its recognition site or the binding of co-agonists like glycine (B1666218) to the glycine modulatory site. nih.gov By blocking the channel, (-)-Huperzine A can attenuate excessive calcium influx triggered by glutamate overstimulation, a process known as excitotoxicity, which is implicated in neuronal damage. nih.govnih.gov

Interactive Table 2: Interaction of (-)-Huperzine A with NMDA Receptor Binding Sites

Receptor Site Ligand Used in Studies Observed Effect of (-)-Huperzine A References
Ion Channel (PCP Site) [3H]MK-801, [3H]TCP Non-competitive inhibition nih.govnih.gov
Glutamate Site [3H]Glutamate No effect nih.gov
Glycine Modulatory Site [3H]MDL 105,519 No effect nih.gov
Polyamine Site [3H]Ifenprodil No effect nih.gov

Antagonistic Effects on NMDA-Induced Excitotoxicity in Cultured Neurons

(-)-Huperzine A has demonstrated significant antagonistic effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in preclinical studies involving cultured neurons. nih.govtandfonline.com Excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key factor in the progression of several neurodegenerative diseases. tandfonline.com The overactivation of NMDA receptors results in a massive influx of calcium ions (Ca2+), triggering a cascade of detrimental intracellular events that culminate in cell death. tandfonline.com

In cultured cerebellar neurons from rat embryos, exposure to 100 μM of glutamate led to the death of 55% of the neurons. However, pretreatment with 100 nM of (-)-Huperzine A significantly reduced this mortality rate to 30%. tandfonline.com This protective effect is attributed to the compound's ability to prevent glutamate-induced calcium mobilization. tandfonline.comkarger.com

Furthermore, (-)-Huperzine A has been shown to inhibit NMDA-induced toxicity in a dose-dependent manner. nih.govtandfonline.com In one study, primary neuronal cells treated with 500 μM of NMDA had a survival rate of only 35%. When these cells were pre-treated with approximately 10 μM of (-)-Huperzine A, the survival rate increased to 85%. tandfonline.comresearchgate.net These findings underscore the neuroprotective potential of (-)-Huperzine A by directly counteracting the damaging effects of excessive NMDA receptor activation in neuronal cultures. nih.govtandfonline.comresearchgate.net

Non-competitive Inhibition of NMDA Receptor Ion Channels

The antagonistic action of (-)-Huperzine A on NMDA receptors occurs through a mechanism of non-competitive inhibition of the receptor's ion channel. researchgate.netnih.govfrontiersin.org This means that (-)-Huperzine A does not directly compete with glutamate or glycine for their binding sites on the NMDA receptor. nih.govfrontiersin.org Instead, it interacts with a site within the ion channel itself. nih.govresearchgate.netfrontiersin.org

Binding studies have revealed that (-)-Huperzine A displaces radiolabeled non-competitive antagonists like [3H]MK-801 (dizocilpine) and [3H]thienylcyclohexylpiperidine ([3H]TCP), which are known to bind within the NMDA receptor's ion channel. nih.govresearchgate.netfrontiersin.org The inhibition constants (Ki) for this displacement were found to be 5.6 µM for [3H]MK-801 and 9.5 µM for [3H]TCP, respectively. researchgate.net This interaction suggests that (-)-Huperzine A binds at or near the phencyclidine (PCP) and MK-801 binding sites. nih.govtandfonline.comkarger.com

Electrophysiological recordings from acutely dissociated rat hippocampal pyramidal neurons have further substantiated this non-competitive mechanism. (-)-Huperzine A was shown to reversibly inhibit the electrical current induced by NMDA with an IC50 of 126 μM. medchemexpress.comresearchgate.net This inhibition was found to be voltage- and use-independent, which is characteristic of a non-competitive antagonist. researchgate.net By blocking the ion channel, (-)-Huperzine A effectively prevents the excessive influx of Ca2+ that underlies NMDA-induced excitotoxicity, thereby exerting its neuroprotective effects. nih.govresearchgate.netfrontiersin.org

Neuroprotective Mechanisms at the Cellular and Molecular Level

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging

(-)-Huperzine A exhibits significant antioxidant properties and the ability to scavenge reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage through oxidative stress. karger.comencyclopedia.pub An overproduction of ROS is implicated in the pathology of many neurodegenerative diseases. researchgate.netmdpi.com

In preclinical models, (-)-Huperzine A has been shown to protect cells against oxidative damage induced by agents like hydrogen peroxide and amyloid-beta (Aβ) peptide. karger.comsgecm.org.tw For instance, in rat pheochromocytoma (PC12) cells and primary cultured cortical neurons, exposure to these oxidative stressors led to a marked reduction in cell viability and an increase in malondialdehyde (MDA), a marker of lipid peroxidation. karger.com Pretreatment with (-)-Huperzine A was found to decrease the levels of MDA and increase the activities of key antioxidant enzymes, including glutathione (B108866) peroxidase (GSH-Px), catalase (CAT), and superoxide (B77818) dismutase (SOD). karger.comresearchgate.netnih.gov

Anti-Inflammatory Pathways in Cellular Models

(-)-Huperzine A has been shown to modulate anti-inflammatory pathways in various cellular models, suggesting a role in mitigating neuroinflammation, a common feature of neurodegenerative disorders. nih.govalzdiscovery.orgnih.gov

In a co-culture system of neural stem cells and microglia exposed to Aβ, treatment with (-)-Huperzine A led to a partial reduction in the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and macrophage inflammatory protein-1α (MIP-1α). encyclopedia.pubnih.gov This suggests that (-)-Huperzine A can suppress the inflammatory response mediated by microglia, the primary immune cells of the central nervous system. encyclopedia.pubnih.gov

Further studies have indicated that the anti-inflammatory effects of (-)-Huperzine A may be mediated through the cholinergic anti-inflammatory pathway. nih.govtmslab.org This pathway involves the activation of nicotinic acetylcholine receptors (nAChRs), which can in turn suppress the production of inflammatory cytokines. encyclopedia.pubtmslab.org In a cell model of chronic hypoxia, (-)-Huperzine A was found to suppress the overexpression of TNF-α. nih.gov This effect was reversed by a nAChR antagonist, indicating the involvement of this receptor in the anti-inflammatory action of (-)-Huperzine A. nih.gov The compound has also been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation. nih.govtmslab.org

Regulation of Apoptotic Pathways in Preclinical Models

(-)-Huperzine A has demonstrated the ability to regulate apoptotic pathways, the programmed cell death mechanisms that are often dysregulated in neurodegenerative diseases. karger.comsgecm.org.twmdpi.com

A key aspect of this regulation is the modulation of the Bcl-2 family of proteins, which play a critical role in controlling apoptosis. In preclinical models, (-)-Huperzine A has been shown to reverse the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govmedchemexpress.com This shift in the Bcl-2/Bax ratio towards cell survival helps to inhibit the apoptotic cascade. encyclopedia.pubnih.gov

Furthermore, (-)-Huperzine A has been found to influence the expression of the tumor suppressor protein p53, which can induce apoptosis. nih.gov In rats with Aβ-induced neuronal damage, administration of (-)-Huperzine A partly reversed the upregulation of p53. karger.com The compound also attenuates the activity of caspase-3, a key executioner enzyme in the apoptotic process. nih.govkarger.com In cultured cortical neurons, (-)-Huperzine A was shown to reduce the increase in caspase-3 activity induced by Aβ. nih.gov It also inhibits the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. nih.govmdpi.com

Modulation of Nerve Growth Factor (NGF) Expression and Secretion

(-)-Huperzine A has been found to modulate the expression and secretion of Nerve Growth Factor (NGF), a neurotrophin that is essential for the survival, development, and function of neurons. nih.govresearchgate.netnih.gov

In cultured rat cortical astrocytes, treatment with (-)-Huperzine A resulted in a significant increase in both the mRNA and protein levels of NGF. nih.govnih.gov This suggests that (-)-Huperzine A can stimulate the production of this vital neurotrophic factor. nih.govnih.gov

The increased NGF levels, in turn, can promote neurite outgrowth, a crucial process for neuronal connectivity and repair. nih.gov In a study using rat PC12 cells, a cell line commonly used to study neuronal differentiation, treatment with (-)-Huperzine A led to a significant increase in the number of neurite-bearing cells without causing cytotoxicity. nih.gov This neuritogenic effect highlights the potential of (-)-Huperzine A to support neuronal health and plasticity through the modulation of NGF. researchgate.netnih.gov The positive effects of (-)-Huperzine A on NGF levels have also been observed in animal models of cerebral ischemia. nih.gov

Amelioration of Mitochondrial Dysfunction in Research Models

(-)-Huperzine A has demonstrated significant potential in mitigating mitochondrial dysfunction, a key pathological feature in several neurodegenerative disease models. patsnap.commdpi.com Preclinical studies indicate that the compound can protect mitochondria from damage induced by various stressors, including the neurotoxic peptide amyloid-β (Aβ). nih.govnih.gov Research in isolated rat brain mitochondria has shown that Huperzine A effectively prevents Aβ-induced mitochondrial swelling, the generation of reactive oxygen species (ROS), and the release of cytochrome c, a critical step in the apoptotic cascade. frontiersin.orgmdpi.com

Furthermore, Huperzine A has been observed to counteract the Aβ-induced reduction in mitochondrial respiration, ATP synthesis, and the activity of enzymes in the mitochondrial respiratory chain. nih.govfrontiersin.org In cellular models, such as Aβ-treated PC12 cells, Huperzine A not only attenuated these signs of cellular stress but also boosted ATP concentrations and lowered ROS accumulation. nih.gov These protective effects on mitochondria appear to be independent of its well-known cholinergic activity. frontiersin.org The compound is also thought to inhibit the penetration of Aβ into mitochondria, thereby preserving the function of the tricarboxylic acid cycle. nih.gov By enhancing the activities of antioxidant enzymes like glutathione peroxidase, superoxide dismutase, and catalase, Huperzine A helps to alleviate oxidative stress, a major contributor to mitochondrial damage. frontiersin.orgkarger.com This multifaceted approach to protecting mitochondrial integrity and function underscores its neuroprotective potential. patsnap.comnih.gov

Table 1: Effects of (-)-Huperzine A on Mitochondrial Function in Preclinical Models

Model System Observed Effects Reference
Isolated rat brain mitochondria Prevented Aβ-induced swelling, ROS increase, and cytochrome c release. frontiersin.org
Ameliorated Aβ-induced decreases in mitochondrial respiration, ATP synthesis, and enzyme activity. nih.govfrontiersin.org
Aβ-treated PC12 cells Attenuated Aβ-induced cellular stress, enhanced ATP concentration, and decreased ROS accumulation. nih.gov
Rat PC12 and cortical neurons Increased activities of antioxidant enzymes (glutathione peroxidase, catalase). karger.com
APPswe/PS1 mice Attenuated Aβ load in brain mitochondrial homogenates and ameliorated mitochondrial swelling. mdpi.com

Modulation of Cellular Signaling Pathways

(-)-Huperzine A has been shown to modulate the Wnt signaling pathway, a critical cascade for neuronal survival and synaptic plasticity, primarily by inhibiting glycogen (B147801) synthase kinase-3β (GSK-3β). frontiersin.orgnih.gov In preclinical models, including APPswe/PS1 transgenic mice and APPsw-overexpressing cells, Huperzine A treatment led to a significant increase in the phosphorylation of GSK-3β, which is an inhibitory modification. nih.govnih.gov This inhibition of GSK-3β activity results in the stabilization and increased levels of β-catenin. nih.govnih.gov

The stabilization of β-catenin allows it to translocate to the nucleus and activate the transcription of target genes that are involved in promoting neuronal survival and plasticity. encyclopedia.pub By downregulating GSK-3β activity, Huperzine A also plays a role in preventing tau hyperphosphorylation and Aβ neurotoxicity, two key pathological hallmarks of Alzheimer's disease. nih.gov The activation of the Wnt/β-catenin signaling pathway is considered a promising therapeutic target, and Huperzine A's ability to modulate this pathway contributes to its neuroprotective effects. nih.govencyclopedia.pub

Table 2: Modulation of Wnt/GSK-3β Signaling by (-)-Huperzine A

Model System Key Findings Reference
APPswe/PS1 transgenic mice Significantly inhibited GSK-3β activity and stabilized β-catenin protein levels. nih.gov
Increased phosphorylation levels of GSK-3α and GSK-3β. frontiersin.org
APPsw-overexpressing cells Inhibited GSK-3β activity and stabilized β-catenin levels. nih.gov
General Preclinical Models Modulates the Wnt/β-catenin pathway by downregulating GSK-3β activity. nih.govencyclopedia.pub

Preclinical research has revealed that (-)-Huperzine A exerts its neuroprotective effects through the modulation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govnih.gov The MAPK pathway is involved in the regulation of the non-amyloidogenic processing of Amyloid Precursor Protein (APP), and Huperzine A's influence on this pathway may be mediated through Protein Kinase C (PKC). encyclopedia.pubtandfonline.com

Huperzine A has also been shown to suppress the NF-κB signaling pathway. encyclopedia.pubcaldic.com In primary astrocyte cultures, pre-incubation with Huperzine A reduced Aβ-induced cell damage by preventing peaks in the release of the p65 subunit of NF-κB. encyclopedia.pub This anti-inflammatory effect is further supported by findings that it can decrease the release of pro-inflammatory cytokines like IL-1β and TNF-α. caldic.com

The PI3K/Akt signaling pathway, which is crucial for neuronal survival, is also positively modulated by Huperzine A. nih.gov It has been demonstrated that Huperzine A can activate the BDNF/TrkB-dependent PI3K/Akt/mTOR signaling pathway, which helps to alleviate oxidative glutamate toxicity in hippocampal cells. mums.ac.ir This activation enhances neuronal survival and can induce long-term potentiation and synaptic transmission. nih.gov

Table 3: Impact of (-)-Huperzine A on Key Signaling Pathways

Signaling Pathway Observed Effect Model System Reference
MAPK Regulation of non-amyloidogenic APP processing. General Preclinical Models encyclopedia.pubtandfonline.com
NF-κB Suppression of signaling and reduction of pro-inflammatory cytokines. Primary astrocyte cultures encyclopedia.pubcaldic.com
PI3K/Akt Activation of the pathway, promoting neuronal survival. Hippocampal HT22 cells nih.govmums.ac.ir

(-)-Huperzine A has been found to enhance GABAergic signaling, which contributes to its anticonvulsant and neuroprotective properties in preclinical models. caldic.comtmslab.org The mechanism is thought to be linked to its primary action as an acetylcholinesterase inhibitor, which indirectly leads to the activation of cholinergic receptors that modulate GABAergic transmission. caldic.comtmslab.org

In some research models, the anticonvulsant effects of Huperzine A appear to be mediated via muscarinic acetylcholine receptors (mAChRs), as these effects can be blocked by atropine. caldic.com Activation of mAChRs has been shown to enhance GABAergic transmission. caldic.com However, in other models, such as a rat pentylenetetrazol (PTZ) seizure model, the antiseizure effects were not blocked by atropine, suggesting the involvement of nicotinic acetylcholine receptors (nAChRs) or other non-mAChR-mediated mechanisms. caldic.com The enhancement of GABAergic inhibitory signaling contributes to a reduction in neuronal excitability, which is beneficial in conditions characterized by hyperexcitability, such as epilepsy. caldic.comtmslab.org

Table 4: Effects of (-)-Huperzine A on GABAergic Signaling

Research Model Key Observation Proposed Mechanism Reference
Mouse 6-Hz seizure model Anticonvulsant effect blocked by atropine. Mediation via muscarinic acetylcholine receptors (mAChRs). caldic.com
Rat PTZ seizure model Antiseizure capacity not blocked by atropine. Non-mAChR-mediated mechanisms, possibly involving nAChRs. caldic.com
General Preclinical Models Potentiates GABA signaling. Indirectly via cholinergic receptor activation. caldic.com

Effects on Amyloid-β (Aβ) Metabolism and Aggregation in Preclinical Models

(-)-Huperzine A has demonstrated the ability to interfere with the metabolism and aggregation of amyloid-β (Aβ), a key pathological component of Alzheimer's disease, in various preclinical models. mdpi.comnih.gov It has been shown to reduce the levels of Aβ in the cortex and hippocampus of transgenic mouse models. mdpi.comencyclopedia.pub This effect is attributed in part to its ability to modulate the processing of the amyloid precursor protein (APP). mdpi.comnih.gov

A significant mechanism through which (-)-Huperzine A reduces Aβ burden is by promoting the non-amyloidogenic processing of APP. nih.govtandfonline.com This pathway involves the cleavage of APP by α-secretase, which produces soluble and neuroprotective α-APP fragments (sAPPα), precluding the formation of the Aβ peptide. mdpi.comtandfonline.com

In preclinical studies, including those using APPswe/PS1 transgenic mice, treatment with Huperzine A has been shown to increase the levels of sAPPα. mdpi.com Concurrently, it has been observed to decrease the levels of proteins involved in the amyloidogenic pathway, such as β-site APP-cleaving enzyme 1 (BACE1) and presenilin-1 (PS1). mdpi.com This shift in APP processing is further evidenced by an increase in the C83 fragment (a product of α-secretase cleavage) and a decrease in the C99 fragment (a product of β-secretase cleavage). nih.gov The promotion of the non-amyloidogenic pathway is thought to be regulated, at least in part, by the activation of Protein Kinase C (PKC) and the Wnt/β-catenin signaling pathway. frontiersin.orgencyclopedia.pub

Table 5: (-)-Huperzine A and the Promotion of Non-Amyloidogenic APP Processing

Model System Key Findings Reference
APPswe/PS1 transgenic mice Increased sAPPα levels; decreased APP695, PS1, and BACE1 levels. mdpi.com
Increased C83 fragment levels; decreased C99 fragment levels. nih.gov
HEK293 APPsw cells Dose-dependent increase in the release of α-APPs. tandfonline.com
General Preclinical Models Promotes non-amyloidogenic processing of APP. nih.govfrontiersin.org

Suppression of Aβ Accumulation and Plaque Formation in Animal Models

Preclinical research using various animal models of Alzheimer's disease (AD) has extensively documented the effects of Huperzine A on the pathology of amyloid-beta (Aβ). mdpi.com Studies indicate that Huperzine A can interfere with Aβ aggregation and its associated pathways. mdpi.com In APPswe/PS1dE9 transgenic mice, a model for AD, Huperzine A treatment has been shown to reduce the levels of both insoluble and soluble forms of Aβ-40 and Aβ-42 in the brain. nih.govresearchgate.net This reduction extends to the deposition of amyloid plaques and the levels of neurotoxic oligomeric Aβ. nih.gov

The mechanism behind this reduction involves the modulation of the amyloid precursor protein (APP) processing pathway. nih.gov Huperzine A has been found to suppress the expression of APP695. nih.gov It influences the enzymatic cleavage of APP, favoring the non-amyloidogenic pathway over the amyloidogenic one. mdpi.comalzdiscovery.org Research shows that Huperzine A downregulates the expression and activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and presenilin 1 (PS1), key components of the secretase enzymes that generate Aβ. nih.govmdpi.com Concurrently, it increases the levels and activity of A disintegrin and metalloproteinase 10 (ADAM10), an α-secretase that cleaves APP in a non-toxic manner. researchgate.netnih.gov This shift results in increased production of the soluble and neuroprotective sAPPα fragment and a decrease in the formation of Aβ peptides. mdpi.com

Multiple studies using different animal models have corroborated these findings. For instance, Huperzine A administration dose-dependently decreased Aβ plaques in the cortex and hippocampus of APP/PS1 mice. mdpi.com It also reduced Aβ42 levels in the hippocampus and cortex of mice injected with the Aβ (25–35) fragment. mdpi.com Furthermore, research has demonstrated a decrease in thioflavin S-stained fibrillar amyloid and Congo red-stained β-amyloid protein deposits in the cortex and hippocampus following treatment. mdpi.com These findings from various rodent models suggest that Huperzine A can modify disease pathology by directly targeting the production and accumulation of Aβ. mdpi.comalzdiscovery.org

Interactive Table: Effects of Huperzine A on Aβ Pathology in Animal Models

Finding Animal Model Key Effects Observed Citations
Reduced Aβ Plaques APP/PS1 Transgenic Mice Dose-dependent decrease in Aβ plaques in cortex and hippocampus. mdpi.com
Decreased Soluble Aβ APP/PS1 Transgenic Mice Drastically reduced soluble Aβ40 and Aβ42. mdpi.com
Reduced Insoluble Aβ APPswe/PS1dE9 Transgenic Mice Significant reduction in insoluble Aβ-40 and Aβ-42. nih.govresearchgate.net
Decreased Aβ Oligomers APP/PS1 Transgenic Mice Lower levels of Aβ oligomers. mdpi.com
Modulated APP Processing APP/PS1 Transgenic Mice & SH-SY5Y cells Decreased BACE1, PS1, APP695; Increased ADAM10, sAPPα. mdpi.comnih.gov
Reduced Aβ Deposition Aβ (25–35) Injected Mice Reduced Aβ42 level in hippocampus and cortex. mdpi.com

Other Potential Molecular Targets and Off-Target Effects in Research

Beyond its effects on amyloid pathology, Huperzine A is recognized for its multi-target pharmacological profile, stemming from interactions with various molecular pathways. nih.govfrontiersin.orgnih.gov Its most well-characterized action is the potent, reversible, and selective inhibition of acetylcholinesterase (AChE). mdpi.comnih.gov This activity is central to its cognitive-enhancing effects but is distinct from many of its other neuroprotective mechanisms. nih.gov

A significant area of research points to Huperzine A's role in protecting mitochondria. nih.gov Studies have identified direct interactions with mitochondrial respiratory chain enzymes. plos.org Using magnetic biopanning techniques, researchers found that Huperzine A binds to mitochondria NADH dehydrogenase subunit 1 and mitochondria ATP synthase. nih.govplos.org This interaction is thought to underlie its ability to preserve mitochondrial function, reduce the accumulation of reactive oxygen species (ROS), and ameliorate ATP reduction in cells challenged with Aβ. nih.gov

Huperzine A also modulates key signaling pathways implicated in neurodegeneration. nih.gov It has been shown to regulate the Wnt signaling pathway by inhibiting glycogen synthase kinase-3β (GSK-3β) activity. nih.gov This inhibition leads to the stabilization of β-catenin, which in turn promotes the expression of genes related to neuronal survival and synaptic plasticity. nih.govnih.gov The regulation of Wnt signaling and inhibition of GSK-3β may also contribute to the reduction in Aβ generation. nih.gov

Furthermore, research has uncovered a novel mechanism involving iron regulation. researchgate.net Huperzine A was found to reduce iron content in the brains of AD mice. researchgate.net This effect is achieved by decreasing the expression of transferrin receptor 1 (TfR1), which consequently reduces the uptake of transferrin-bound iron by neurons. nih.govresearchgate.net Notably, the beneficial effects of Huperzine A on reducing Aβ and tau pathology were largely abolished when the animals were fed a high-iron diet, highlighting the importance of this mechanism. nih.govresearchgate.net Other identified off-target effects include anti-inflammatory actions, such as reducing the mRNA and protein levels of pro-inflammatory cytokines like IL-6 and TNF-α in the hippocampus. mdpi.com

Interactive Table: Potential Molecular Targets of Huperzine A

Molecular Target Effect of Huperzine A Investigated In Potential Downstream Consequence Citations
Acetylcholinesterase (AChE) Inhibition In vitro / In vivo Increased acetylcholine levels, cognitive enhancement. mdpi.comnih.gov
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition In vitro / In vivo (APP/PS1 mice) Stabilization of β-catenin, regulation of Wnt signaling, reduced tau phosphorylation. nih.govnih.gov
Mitochondria NADH Dehydrogenase Binding In vitro (Phage display) Protection against mitochondrial dysfunction. nih.govplos.org
Mitochondria ATP Synthase Binding In vitro (Phage display) Preservation of mitochondrial energy metabolism. nih.govplos.org
Transferrin Receptor 1 (TfR1) Decreased Expression In vitro (neurons) / In vivo (APP/PS1 mice) Reduced cellular iron uptake and brain iron content. nih.govresearchgate.net
Pro-inflammatory Cytokines (IL-6, TNF-α) Reduced mRNA and Protein Levels In vivo (Aβ-injected mice) Anti-inflammatory effect in the brain. mdpi.com
N-methyl-d-aspartate (NMDA) Receptors Antagonism Preclinical Models Protection against glutamate excitotoxicity. nih.govfrontiersin.org

Metabolic Fate and Biotransformation Research of Huperzine a Utilizing Deuterated Forms

Identification of Phase I and Phase II Metabolites In Vitro

In vitro studies using liver microsomes are fundamental for identifying the primary metabolic pathways of a compound. These preparations contain a high concentration of drug-metabolizing enzymes, allowing for the characterization of both Phase I and Phase II reactions.

Phase I metabolism of Huperzine A primarily involves oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Studies conducted with rat liver microsomes have demonstrated that Huperzine A undergoes metabolism, leading to the formation of various oxidative metabolites. The disappearance of the parent compound in these in vitro systems is a key indicator of metabolic activity.

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with endogenous molecules to increase water solubility and facilitate excretion. However, for Huperzine A, studies in human liver microsomes have shown that the compound is not significantly metabolized within a 90-minute incubation period. nih.gov Furthermore, in vivo studies in humans reveal that a substantial portion of Huperzine A, approximately 35%, is excreted unchanged in the urine. nih.govresearchgate.net This suggests that conjugation pathways may not represent a major route of elimination for Huperzine A in humans, with renal excretion of the parent drug being a more dominant process. nih.govresearchgate.net

Role of Specific Metabolic Enzymes in Huperzine A Biotransformation (e.g., CYP1A2, CYP3A1/2)

Research has focused on identifying the specific CYP isozymes responsible for the oxidative metabolism of Huperzine A. In vitro experiments using rat liver microsomes combined with specific CYP antibodies and chemical inhibitors have elucidated the primary enzymes involved.

Studies have shown that CYP1A2 is the main enzyme mediating Huperzine A metabolism in this preclinical model. nih.gov The use of a CYP1A2 antibody resulted in a 76.2% inhibition of Huperzine A's metabolism. nih.gov A probable secondary contribution comes from CYP3A1/2, as its corresponding antibody inhibited metabolism by 17.8%. nih.gov The involvement of CYP1A2 was further supported by the finding that its substrate, phenacetin, produced a 70.3% inhibitory effect on Huperzine A metabolism. nih.gov In contrast, antibodies for CYP2C11 and CYP2E1 had only minor effects, indicating they are likely not significantly involved in its biotransformation. nih.gov Additionally, some research suggests that Huperzine A may act as an inducer of CYP3A4, the human orthologue of rat CYP3A1/2, by activating the pregnane (B1235032) X receptor (PXR). ingentaconnect.com

Table 1: Inhibition of Huperzine A Metabolism in Rat Liver Microsomes by CYP Antibodies
CYP Isozyme AntibodyInhibition of Metabolism (%)Reference
CYP1A276.2 nih.gov
CYP3A1/217.8 nih.gov
CYP2C11Minor nih.gov
CYP2E1Minor nih.gov

Species-Specific Metabolism in Preclinical Research Models

Significant species-specific differences exist in the metabolism of Huperzine A, particularly between rodent models and humans.

In preclinical research models, such as rats, Huperzine A undergoes notable hepatic metabolism primarily driven by CYP1A2 and, to a lesser extent, CYP3A1/2. researchgate.netnih.govrivm.nl This metabolic clearance is a key component of its pharmacokinetic profile in this species.

Conversely, in humans, Huperzine A appears to be substantially less susceptible to hepatic metabolism. nih.govresearchgate.net In vitro studies using human liver microsomes showed that Huperzine A was not metabolized to a significant degree. nih.gov This is consistent with in vivo findings in human subjects, where a large fraction of the administered dose is excreted unchanged by the kidneys. nih.govresearchgate.net This suggests that renal clearance, rather than extensive liver metabolism, is the primary mechanism of elimination in humans. These differences are critical when extrapolating preclinical metabolic data to predict human pharmacokinetics.

Table 2: Comparison of Huperzine A Metabolism in Rat vs. Human
ParameterRatHumanReference
Primary Metabolic EnzymesCYP1A2 (Major), CYP3A1/2 (Secondary)No significant involvement of major CYPs (CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4) researchgate.netnih.gov
Primary Elimination RouteHepatic MetabolismRenal Excretion (Unchanged Drug) nih.govresearchgate.net

Application of Deuterated Analogs in Metabolic Stability and Pathway Elucidation

Deuterated analogs, such as (-)-Huperzine A-d5, are invaluable tools in metabolic research. The synthesis of isotopically labeled forms of Huperzine A has been developed to support clinical and preclinical studies. researchgate.net The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), creates a compound that is chemically identical but has a higher mass. This property makes it an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In vitro metabolic stability assays are designed to determine the rate at which a compound is metabolized by enzymes, typically in liver microsome or S9 fraction preparations. xenotech.com In these experiments, the test compound (Huperzine A) is incubated with the enzyme source and necessary co-factors (e.g., NADPH for Phase I metabolism). xenotech.com Aliquots are taken at various time points, the reaction is stopped, and the concentration of the remaining parent drug is measured.

The role of a deuterated analog like (-)-Huperzine A-d5 in this context is to serve as a stable isotope-labeled internal standard. xenotech.com A known concentration of (-)-Huperzine A-d5 is added to each sample during the workup process. Because the deuterated standard and the non-deuterated parent compound have nearly identical chemical properties and chromatographic behavior but different mass-to-charge ratios, the internal standard allows for highly accurate and precise quantification of the parent drug by correcting for variability in sample processing and instrument response. By measuring the disappearance of Huperzine A over time relative to the stable concentration of the internal standard, key metabolic stability parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be reliably calculated. rivm.nl

Tracing Unique Metabolic Products via Deuterated Probes

The primary advantage of using a deuterated probe like (-)-Huperzine A-d5 is the ability to distinguish the administered drug and its subsequent metabolites from the complex background of a biological sample. frontiersin.orgchromforum.org The deuterium atoms increase the molecular weight of the compound by five mass units compared to the natural molecule. This mass shift is readily detectable by liquid chromatography-mass spectrometry (LC-MS/MS), a highly sensitive analytical technique. vulcanchem.comlcms.cz For instance, while standard Huperzine A exhibits a protonated molecule [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 243, the (-)-Huperzine A-d5 analog would appear at m/z 248. vulcanchem.comresearchgate.net This clear distinction allows researchers to confidently track the parent compound and identify metabolites that retain the deuterium label, confirming their origin.

Research into the metabolism of Huperzine A suggests that it is not extensively biotransformed in humans. An in vivo study in elderly subjects found that a significant portion of the administered dose, approximately 35% ± 9%, was excreted unchanged in the urine within 48 hours. nih.gov Furthermore, when incubated with human liver microsomes, Huperzine A showed no significant metabolism, indicating that it is not a major substrate for the primary drug-metabolizing cytochrome P450 (CYP) enzymes. nih.gov These findings suggest that a large fraction of Huperzine A is cleared from the body without modification.

Despite its relatively high metabolic stability, some biotransformation does occur, and studies in preclinical models have identified specific metabolic products. In research using rats, a major metabolite was isolated from blood and liver samples and identified as 13,14-epoxy-Huperzine A. nih.govscispace.com This identification was achieved through techniques including high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR). The analysis revealed a mass increase of 16 atomic mass units compared to the parent Huperzine A (from MW 242 to 258), which is consistent with the addition of a single oxygen atom via an epoxidation reaction across the ethylidene double bond. nih.govscispace.com

The use of (-)-Huperzine A-d5 is instrumental in such discoveries. When a deuterated probe is used, any metabolite originating from it will also carry the deuterium labels. Therefore, the 13,14-epoxy metabolite derived from a d5-labeled Huperzine A would exhibit an [M+H]⁺ ion at m/z 264 (259 + 5), confirming its pathway from the administered drug and simplifying its detection amidst other substances in the biological matrix.

Other oxidative transformations have been observed in in-vitro biotransformation studies using microorganisms. For example, incubation of Huperzine A with a fungal endophyte resulted in the formation of 8α,15α-epoxyhuperzine A. nih.gov While this does not confirm the pathway in mammals, it highlights epoxidation as a key metabolic route for the Huperzine A scaffold, which can be effectively investigated using deuterated tracers.

Interactive Data Tables

The following tables summarize the key mass spectrometry data and identified metabolites in the research of Huperzine A's metabolic fate.

Table 1: Mass Spectrometry Characteristics of Huperzine A and its Deuterated (d5) Analog

This table allows you to compare the expected mass-to-charge ratios for the parent compound and its d5-labeled version, which is fundamental for tracing studies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ Ion (m/z)
(-)-Huperzine AC₁₅H₁₈N₂O242.32243
(-)-Huperzine A-d5 (Major)C₁₅H₁₃D₅N₂O247.35248

Table 2: Identified Metabolites of Huperzine A and the Role of Deuterated Probes

This table details the specific metabolite identified in preclinical research and explains how a d5 label would be used to confirm its identity.

Metabolite NameBiotransformationLocation IdentifiedMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Expected [M+H]⁺ (m/z) from (-)-Huperzine A-d5
13,14-epoxy-Huperzine AEpoxidationRat Blood & Liver258.32259264

Structure Activity Relationships Sar and Rational Design of Huperzine a Analogs for Research

Identification of Key Pharmacophoric Elements for Target Binding

The interaction of Huperzine A with its primary target, acetylcholinesterase (AChE), is a complex interplay of various structural features. The molecule's compact tricyclic framework, which includes a bicyclo[3.3.1]nonane skeleton fused to an α-pyridone ring, an exocyclic ethylidene group, and a 3-carbon bridge with an amino group, dictates its binding affinity and selectivity. mdpi.com

Key pharmacophoric elements essential for target binding include:

The Pyridone Ring: The carbonyl group on the pyridone ring is considered a crucial and unchangeable pharmacophore for maintaining anti-AChE potency. tandfonline.com

The Amino Group: The protonated amino group is vital for interaction with key residues in the AChE binding gorge, such as Trp84, Phe330, Glu199, and Asp72 at the catalytic site, and Trp279 at the peripheral site. nih.gov

The Bicyclic System: The rigid bicyclo[3.3.1]nonane system provides the necessary conformational constraint for optimal orientation within the AChE active site. researchgate.net

The Ethylidene Moiety: While not as critical as the other elements, modifications to the ethylidene group can influence binding affinity. researchgate.net

The intricate arrangement of these elements creates an electrostatic field that is complementary to the active site of AChE, contributing to its high binding affinity. mdpi.com

Synthesis and Evaluation of Huperzine A Analogs for Research

The quest for more potent and selective AChE inhibitors has spurred the synthesis and evaluation of numerous Huperzine A analogs. nih.govzespoldowna.info These efforts have provided valuable insights into the SAR of this class of compounds.

Structural modifications at various positions of the Huperzine A scaffold have yielded analogs with a range of AChE inhibitory activities.

C-1 Position: Introducing aryl groups at the C-1 position has generally resulted in unsatisfactory AChE inhibitory activity, highlighting the importance of the pyridone carbonyl group. tandfonline.com

C-2 Position: In silico guided design and subsequent synthesis have shown that substitution at the C(2) position with small functional groups can enhance binding affinity with AChE. acs.orgresearchgate.netresearchgate.net For instance, 2-methoxyhuperzine A displayed moderate to high inhibitory potency against electric eel AChE. acs.org

N-Aryl Analogs: Palladium-catalyzed cross-coupling reactions have been employed to synthesize a series of N-(hetero)aryl analogues. nih.govacs.org Several of these, such as the 5-methoxy-2-pyridyl analogue, exhibited stronger anti-AChE activity than the parent compound. nih.govacs.org Structure-activity relationship analysis indicated that the electron density of the added aromatic or heteroaromatic ring plays a significant role in AChE inhibition. nih.govacs.org

Hybrids with other AChE inhibitors: Hybrid molecules combining the structural features of Huperzine A and tacrine (B349632) have been synthesized and evaluated. nih.gov Some of these hybrids, particularly those lacking the ethylidene substituent, showed greater activity than tacrine. nih.gov

Table 1: AChE Inhibitory Activity of Selected Huperzine A Analogs

The stereochemistry of Huperzine A is a critical determinant of its biological activity. The naturally occurring (-)-enantiomer is significantly more potent as an AChE inhibitor than its unnatural (+)-enantiomer, with at least a 50-fold difference in potency. mdpi.comnih.gov This stereoselectivity underscores the precise three-dimensional fit required for optimal interaction with the AChE active site. nih.gov

Interestingly, research has shown that for some other pharmacological effects, such as the amelioration of β-amyloid toxicity and antagonism of NMDA receptors, both enantiomers of Huperzine A exhibit similar potencies. nih.gov This suggests that the neuroprotective properties of Huperzine A may not be solely dependent on its AChE inhibitory activity and that different structural features may be responsible for these other effects. nih.gov

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking have become indispensable tools in the rational design of Huperzine A analogs. nih.govnih.gov These methods provide valuable insights into the binding modes and affinities of ligands with their target proteins, guiding the synthesis of more effective compounds.

Molecular docking simulations have been extensively used to model the interaction between Huperzine A and AChE. mdpi.comnih.gov These studies have revealed that Huperzine A binds within the deep and narrow gorge of the AChE active site. weizmann.ac.ilpnas.org

Key interactions observed in the Huperzine A-AChE complex include:

Hydrogen Bonding: The amino group of Huperzine A forms hydrogen bonds with residues such as Tyr133 and the carbonyl group interacts with other residues within the active site. semanticscholar.org

π-π Stacking: The pyridone ring of Huperzine A engages in π-π stacking interactions with aromatic residues like Phe330. pnas.org

Hydrophobic Interactions: The bicyclic core of the molecule establishes hydrophobic interactions with several residues lining the gorge. nih.govpnas.org

Cation-π Interactions: The protonated amino group interacts with the aromatic side chains of residues like Trp84 and Phe330. nih.gov

Steered molecular dynamics simulations have provided a dynamic view of the binding and unbinding process, suggesting that it is easier for Huperzine A to bind to the active site than to dissociate from it, explaining its slow dissociation rate. weizmann.ac.il

Molecular docking studies have been instrumental in predicting the binding affinities and orientations of novel Huperzine A analogs. nih.govnih.gov By screening virtual libraries of compounds, researchers can prioritize the synthesis of analogs with the most promising predicted binding energies. acs.org For example, docking studies suggested that substitutions at the C(2) position with small functional groups could enhance binding affinity, a prediction that was later confirmed by experimental evaluation of the synthesized compounds. acs.org

These computational approaches have also been used to explore the binding of Huperzine A to other targets, such as the NMDA receptor and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), providing insights into its multi-target therapeutic potential. nih.govmdpi.com

Table 2: Predicted Binding Affinities of Huperzine A with Various Targets

Design of Novel Chemical Probes and Research Tools Based on Huperzine A Scaffold

The unique structure of Huperzine A (HupA), a potent and selective inhibitor of acetylcholinesterase (AChE), makes its scaffold an exceptional foundation for the rational design of novel chemical probes and research tools. researchgate.netzespoldowna.info These tools are instrumental in exploring the intricate mechanisms of cholinergic transmission and the pathophysiology of neurodegenerative diseases. By systematically modifying the HupA core, researchers can develop sophisticated probes to investigate enzyme structure, function, and the dynamic processes of ligand binding. zespoldowna.infopnas.org

The design strategy for these research tools often begins with in silico studies, including molecular docking and pharmacokinetic property predictions, to screen for promising modifications before undertaking complex synthesis. nih.govacs.orgresearchgate.net Computational analysis allows for the rational design of analogs by predicting how structural changes will affect their interaction with the target enzyme and their ability to cross biological barriers like the blood-brain barrier (BBB). acs.orgnih.gov This approach significantly streamlines the discovery process, eliminating potentially impotent molecules early and focusing resources on candidates with the highest potential. nih.govresearchgate.netresearchgate.net

A key area of modification is the C(2) position on the pyridone ring of the HupA scaffold. nih.govacs.orgresearchgate.net Molecular docking analyses have suggested that introducing small functional groups at this position could enhance binding affinity with AChE. acs.orgresearchgate.net This led to the semi-synthesis and evaluation of various C(2)-functionalized HupA analogs. nih.govacs.org For instance, a study involving 12 C(2)-functionalized derivatives found that 2-methoxyhuperzine A displayed significant inhibitory potency against electric eel AChE (eeAChE) with an IC₅₀ value of 0.16 μM and demonstrated excellent selectivity over equine serum butyrylcholinesterase (eqBChE), with a selectivity index of 3633. nih.govacs.orgresearchgate.netresearchgate.net

The following table summarizes the in vitro inhibitory activities of selected C(2)-functionalized Huperzine A analogs, demonstrating the structure-activity relationships at this position.

CompoundC(2) SubstituenteeAChE IC₅₀ (μM)eqBChE IC₅₀ (μM)Selectivity Index (eqBChE/eeAChE)
Huperzine A -H0.08>1000>12500
2-Methoxyhuperzine A -OCH₃0.16581.33633
2-Fluorohuperzine A -F0.49>1000>2041
2-Chlorohuperzine A -Cl0.35>1000>2857
2-Bromohuperzine A -Br0.52>1000>1923
2-Iodohuperzine A -I0.61>1000>1639
Data sourced from studies on C(2)-functionalized Huperzine A derivatives. nih.govacs.org

Beyond single-target probes, the HupA scaffold has been used to develop multi-target-directed ligands. These research tools are designed to interact with more than one pathological factor in complex diseases. For example, analogs have been designed to not only inhibit AChE but also to chelate metal ions like Fe(II) and Zn(II), which are implicated in oxidative stress. nih.govresearchgate.net In one study, two analogs, HupA-A1 and HupA-A2, were investigated for both AChE inhibition and metal chelation. nih.govresearchgate.net While both showed theoretical permeability across the BBB, enantiomers of HupA-A1 were identified as prime candidates due to their favorable thermodynamic chelating ability combined with a potential anticholinesterase mechanism. nih.govresearchgate.net

Molecular modeling provides quantitative estimates of the binding affinity of these novel probes. The table below presents the estimated free energy of binding for selected HupA analogs, comparing them to the parent compound.

CompoundEstimated Free Energy of Binding (ΔGbind, kcal/mol)Fitness Score
Huperzine A (HupA) -41.7539.95
S'R'HupA-A1 -40.035.5
R'R'HupA-A1 -35.522.61
Data from molecular docking simulations against acetylcholinesterase. nih.govresearchgate.net

Furthermore, hybrid molecules combining the pharmacophore of HupA with that of other known agents have been created. "Huprines," which are tacrine-Huperzine A hybrids, were developed as highly potent, tight-binding AChE inhibitors. acs.org These complex probes, which link two HupA molecules or HupA with another inhibitor, can simultaneously interact with both the active and peripheral anionic sites of AChE, providing powerful tools to study enzyme kinetics and allosteric modulation. acs.orgnih.gov Another analog, ZT-1, a Schiff base derivative of HupA, was designed as a prodrug that hydrolyzes into the active HupA, demonstrating a strategy to create research tools with modified pharmacokinetic profiles. nih.govsciensage.info Through these diverse and rational design strategies, the Huperzine A scaffold continues to be a valuable and versatile platform for generating sophisticated chemical probes for neuroscientific research. nih.gov

Preclinical Models and Mechanistic Research Insights

In Vitro Cellular Models for Mechanistic Studies

In vitro models provide a controlled environment to dissect the specific molecular and cellular effects of (-)-Huperzine A.

Research using neuronal cell lines and primary neuron cultures has been pivotal in understanding the direct neuroprotective actions of (-)-Huperzine A. nih.govnih.gov Studies have consistently demonstrated its ability to protect neurons from various toxic insults. For instance, (-)-Huperzine A has been shown to attenuate neuronal cell death induced by glutamate (B1630785), an excitatory neurotransmitter that can be toxic at high levels. nih.gov This protective effect is linked to its ability to reduce glutamate-induced calcium mobilization. nih.gov

Furthermore, in primary neuronal cultures, (-)-Huperzine A inhibits N-methyl-D-aspartate (NMDA)-induced toxicity in a dose-dependent manner. nih.govnih.gov This is achieved by blocking NMDA ion channels, thereby preventing excessive calcium influx which can trigger cell death pathways. frontiersin.orgnih.gov The compound has also been observed to protect rat pheochromocytoma (PC12) cells, a cell line commonly used in neurological research, from hydrogen peroxide-induced injury. karger.com

In the context of Alzheimer's disease pathology, (-)-Huperzine A has demonstrated the ability to protect primary cultured cortical neurons from amyloid-beta (Aβ)-induced toxicity. frontiersin.org It achieves this by attenuating the increase in caspase-3 activity, a key enzyme in the apoptotic cascade, and by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax. karger.comfrontiersin.org Additionally, research indicates that (-)-Huperzine A promotes the proliferation of cultured mouse embryonic hippocampal neural stem cells, suggesting a role in neurogenesis. nih.gov This proliferative effect is mediated through the activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. nih.gov

Table 1: Effects of (-)-Huperzine A in Neuronal Cell Models

Cell ModelInsult/ConditionKey Mechanistic Findings
Rat Embryo Cerebellum Cell CulturesGlutamateDecreased neuronal mortality by preventing glutamate-induced calcium mobilization. nih.gov
Primary Neuronal CellsNMDAInhibited NMDA-induced toxicity by blocking NMDA ion channels. frontiersin.orgnih.govnih.gov
Rat Pheochromocytoma (PC12) CellsHydrogen PeroxideProtected against oxidative injury. karger.com
Primary Cultured Cortical NeuronsAmyloid-beta (Aβ)Attenuated Aβ-induced apoptosis by reducing caspase-3 activity and modulating Bcl-2/Bax expression. karger.comfrontiersin.org
Mouse Embryonic Hippocampal Neural Stem CellsProliferationPromoted proliferation via the MAPK/ERK signaling pathway. nih.gov

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key component of many neurodegenerative diseases. (-)-Huperzine A has been shown to exert anti-inflammatory effects by modulating glial cell activity. In a co-culture system of neural stem cells and microglia exposed to Aβ, (-)-Huperzine A treatment partially reduced the secretion of inflammatory factors such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and macrophage inflammatory protein-1α (MIP-1α). encyclopedia.pubmdpi.com

Studies have also shown that (-)-Huperzine A can directly act on microglial cells to reduce the expression of cytokines and chemokines. encyclopedia.pub In primary astrocyte cultures, preincubation with (-)-Huperzine A was found to reduce Aβ-induced cell damage. encyclopedia.pub Furthermore, in a rat model of transient focal cerebral ischemia, (-)-Huperzine A suppressed the activation of microglia and astrocytes in the ischemic penumbra. researchgate.netwiley.com This effect was associated with the inhibition of the nuclear translocation of NF-κB, a key transcription factor involved in inflammation, and a decrease in the overexpression of proinflammatory factors. researchgate.netwiley.com The anti-inflammatory effects on glial cells appear to be mediated, at least in part, through the nicotinic acetylcholine (B1216132) receptor (nAChR), as the nAChR antagonist mecamylamine (B1216088) abolished the inhibitory effects of (-)-Huperzine A on ischemia-induced glial cell activation. researchgate.netwiley.comcapes.gov.br

A central pathological feature of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which are derived from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. Research using cell lines transfected with mutant forms of human APP, such as HEK293 cells with the Swedish mutation (HEK293 APPsw), has provided crucial insights into how (-)-Huperzine A modulates APP processing. nih.govnih.gov

In these models, (-)-Huperzine A has been shown to shift APP metabolism towards the non-amyloidogenic α-secretase pathway. nih.govnih.gov This is evidenced by a dose-dependent increase in the release of the soluble α-secretase-cleaved APP fragment (αAPPs). nih.gov Concurrently, (-)-Huperzine A significantly decreases the production of total Aβ. nih.gov The underlying mechanism for this shift involves the modulation of protein kinase C (PKC), as PKC inhibitors were found to reduce the (-)-Huperzine A-induced increase in αAPPs release. nih.gov

Further studies in SH-SY5Y neuroblastoma cells have corroborated these findings, showing that (-)-Huperzine A downregulates the expression of BACE1 and presenilin 1 (a component of the γ-secretase complex) while increasing the levels of ADAM10, a key α-secretase. mdpi.comresearchgate.net

Table 2: Effects of (-)-Huperzine A on APP Processing in Transfected Cell Lines

Cell LineKey FindingsImplied Mechanism
HEK293 APPswIncreased αAPPs release, decreased Aβ production. nih.govnih.govPromotion of non-amyloidogenic α-secretase pathway, potentially involving PKC activation. nih.gov
SH-SY5Y NeuroblastomaDownregulated BACE1 and presenilin 1, upregulated ADAM10. mdpi.comresearchgate.netShifting APP processing away from amyloidogenic pathway towards non-amyloidogenic pathway. mdpi.comresearchgate.net

In Vivo Animal Models for Investigating Molecular Mechanisms

In vivo animal models are indispensable for understanding the integrated physiological effects of (-)-Huperzine A and its impact on complex processes like cognition and neurodegeneration.

(-)-Huperzine A has been shown to improve cognitive function in a variety of animal models, and research has begun to uncover the molecular mechanisms underlying these benefits. In rats with cognitive deficits induced by the administration of amyloid-beta, (-)-Huperzine A treatment was found to alleviate cognitive dysfunction. medchemexpress.com Mechanistically, this was associated with a reduction in neuronal apoptosis in the brain, as evidenced by the partial reversal of the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax and P53. karger.commedchemexpress.com

In transgenic mouse models of Alzheimer's disease, such as APPswe/PS1dE9 mice, chronic treatment with (-)-Huperzine A has been shown to ameliorate the loss of dendritic spine density and synaptotagmin (B1177969) levels, indicating a neuroprotective effect on synapses. nih.govresearchgate.net This synaptic protection was linked to a reduction in amyloid plaque burden and levels of oligomeric Aβ in the cortex and hippocampus. nih.govresearchgate.net The amelioration of Aβ deposits is thought to be mediated, at least in part, by the regulation of ADAM10 and BACE1 expression. nih.govresearchgate.net

Furthermore, (-)-Huperzine A has been shown to promote hippocampal neurogenesis in adult mice, increasing the number of newly generated cells in the subgranular zone of the dentate gyrus. nih.gov This suggests that enhanced neurogenesis may contribute to its cognitive-enhancing effects. In a rat model of traumatic brain injury (TBI), (-)-Huperzine A therapy improved cognitive outcomes, and this was associated with the activation of the Nrf2-ARE pathway, a key regulator of endogenous antioxidant defense. nih.gov

The anti-inflammatory and neuroprotective effects of (-)-Huperzine A observed in vitro are mirrored in animal models of neuroinflammation and neurodegeneration. In a rat model of transient focal cerebral ischemia, (-)-Huperzine A treatment suppressed the activation of glial cells and reduced the overexpression of proinflammatory factors in the brain. researchgate.netwiley.com This anti-inflammatory action was linked to the inhibition of NF-κB activation and was shown to be dependent on nicotinic acetylcholine receptors. researchgate.netwiley.com

In the cuprizone-induced mouse model, which is used to study demyelination and neuroinflammation, (-)-Huperzine A was found to alleviate demyelination and neuroinflammation. mdpi.com It achieved this by reducing the expression of pro-inflammatory microglia-related genes (iNOS and CD16) and up-regulating the expression of anti-inflammatory microglia-related genes (Arg1 and CD206). mdpi.com It also inhibited the expression of inflammatory factors such as IL-1β, IL-18, and TNF-α. mdpi.com

In transgenic Alzheimer's disease mouse models, the reduction of amyloid pathology by (-)-Huperzine A is a key mechanistic finding. nih.govresearchgate.net This is not only due to the modulation of APP processing enzymes but may also be related to its ability to reduce brain iron accumulation, which can contribute to oxidative stress and neurodegeneration. frontiersin.orgnih.gov

Table 3: Mechanistic Insights from In Vivo Animal Models

Animal ModelDisease/ConditionKey Mechanistic Findings
Amyloid-beta infused ratsCognitive DeficitReduced neuronal apoptosis by modulating Bcl-2 family proteins. karger.commedchemexpress.com
APPswe/PS1dE9 transgenic miceAlzheimer's DiseaseAmeliorated synaptic deficits, reduced Aβ burden by regulating ADAM10 and BACE1. nih.govresearchgate.net
Adult miceNormalPromoted hippocampal neurogenesis. nih.gov
Traumatic Brain Injury (TBI) miceTraumatic Brain InjuryActivated the Nrf2-ARE antioxidant pathway. nih.gov
Transient focal cerebral ischemia ratsIschemic StrokeSuppressed glial activation and neuroinflammation via nAChR-dependent pathway. researchgate.netwiley.com
Cuprizone-induced miceDemyelination/NeuroinflammationModulated microglial polarization towards an anti-inflammatory phenotype. mdpi.com

Traumatic Brain Injury (TBI) Models for Neuroprotective Mechanisms

Research utilizing preclinical models of traumatic brain injury (TBI) has provided significant insights into the neuroprotective mechanisms of (-)-Huperzine A. In studies employing C57BL/6 mice subjected to TBI, treatment with Huperzine A demonstrated a notable improvement in cognitive functional outcomes. nih.govresearchgate.netnih.gov The compound was found to reduce brain edema, a critical secondary injury mechanism, and improve histological outcomes in the injured brain tissue. nih.govnih.gov

Further investigations in rat models with fluid percussion injury (FPI) have explored the compound's effect on cortical excitability. aesnet.org These studies revealed that TBI leads to a reduction in cortical GABA-mediated inhibition shortly after the injury. aesnet.org Administration of Huperzine A was shown to enhance and restore this lost cortical inhibition, suggesting a restorative effect on GABAergic function post-TBI. aesnet.org Interestingly, the time to achieve the maximum inhibitory effect of the compound was delayed in the TBI group compared to the sham (uninjured) group, indicating that the injury may alter the pharmacodynamics of the substance. aesnet.org

These findings from animal models collectively suggest that (-)-Huperzine A exerts neuroprotective effects against TBI-related damage through multiple pathways, including the mitigation of physical damage like edema and the modulation of inhibitory neurotransmitter systems. nih.govaesnet.org

Table 1: Summary of Findings in TBI Animal Models

Model/Subject Injury Type Key Findings Related to (-)-Huperzine A Citations
C57BL/6 Mice Controlled Cortical Impact Improved cognitive function; Reduced brain edema; Improved histological outcomes. nih.govresearchgate.netnih.gov

Analysis of Molecular and Cellular Biomarkers in Animal Tissues

The neuroprotective effects of (-)-Huperzine A in the context of TBI are substantiated by its influence on various molecular and cellular biomarkers in animal tissues. nih.govnih.gov A primary mechanism identified is its ability to counteract oxidative stress, a major contributor to secondary brain injury. nih.gov

Studies have shown that treatment with Huperzine A following TBI leads to a reduction in the levels of Malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. nih.govnih.gov Concurrently, it increases the activity of glutathione (B108866) peroxidase (GPx), an essential antioxidant enzyme. nih.govnih.gov

A significant finding is the compound's role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govnih.gov Huperzine A was found to promote the nuclear translocation of Nrf2, which in turn upregulates the expression of downstream antioxidant proteins, including heme oxygenase-1 (HO-1). nih.govnih.gov This pathway is crucial for cellular defense against oxidative stress. nih.gov

Furthermore, analysis of brain tissue demonstrated that Huperzine A significantly enhances the expression of synaptophysin (SYP), a protein marker for synaptic vesicles and synaptic density. nih.gov Elevated SYP levels are associated with the consolidation of learning and memory, suggesting that the compound's ability to attenuate cognitive deficits is linked to its positive influence on synaptic integrity. nih.gov

Table 2: Impact of (-)-Huperzine A on Key Biomarkers in TBI Models

Biomarker Function/Significance Observed Effect of (-)-Huperzine A Citations
Malondialdehyde (MDA) Marker for oxidative stress and lipid peroxidation. Reduced levels in brain tissue. nih.govnih.gov
Glutathione Peroxidase (GPx) Major antioxidant enzyme. Increased activity. nih.govnih.gov
Nrf2 (Nuclear factor erythroid 2-related factor 2) Transcription factor that regulates antioxidant responses. Promoted nuclear translocation and activation. nih.govnih.gov
Heme Oxygenase-1 (HO-1) An antioxidant enzyme regulated by Nrf2. Increased protein expression. nih.govnih.gov

Electrophysiological and Neurochemical Studies in Research Models

Electrophysiological studies provide direct evidence of (-)-Huperzine A's impact on neuronal function. Using techniques such as paired-pulse transcranial magnetic stimulation (ppTMS) in rat models, researchers have measured its effects on cortical inhibition. aesnet.org This method allows for a noninvasive assessment of GABA-mediated cortical activity. aesnet.org Acutely following a traumatic brain injury, a notable decrease in cortical inhibition is observed. aesnet.org Research demonstrates that (-)-Huperzine A not only enhances cortical inhibition in uninjured states but also effectively restores the inhibition that is lost after TBI. aesnet.org These electrophysiological findings confirm a potent modulatory effect on GABAergic systems, which is critical for maintaining balanced neural circuit activity. aesnet.org

Synaptic Plasticity and Long-Term Potentiation (LTP) Research

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental cellular mechanism underlying learning and memory. wikipedia.orgphysiology.org Long-term potentiation (LTP), a persistent strengthening of synapses, is widely considered a key correlate of memory formation. wikipedia.orgphysiology.org Research into (-)-Huperzine A has connected its cognitive-enhancing effects to markers of synaptic plasticity. nih.gov

Following a traumatic brain injury, Huperzine A treatment has been shown to significantly increase the expression of synaptophysin (SYP) in brain tissue. nih.gov Synaptophysin is integral to synaptic vesicles and its upregulation is positively associated with synaptic density and the consolidation of learning and memory. nih.gov By promoting the expression of SYP, (-)-Huperzine A appears to support the structural basis for synaptic plasticity, thereby attenuating TBI-induced cognitive deficits. nih.gov This finding provides a molecular link between the compound's action and the enhancement of synaptic mechanisms essential for cognitive recovery.

Neurotransmitter Release and Reuptake Dynamics

The primary and most well-documented neurochemical action of (-)-Huperzine A is its potent and reversible inhibition of the enzyme acetylcholinesterase (AChE). nih.govresearchgate.net AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, (-)-Huperzine A effectively increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. nih.gov This mechanism is central to its effects on memory and cognition. clinicaltrials.gov

Beyond its cholinergic effects, research has revealed that (-)-Huperzine A also modulates other neurotransmitter systems. It has been shown to possess a potent GABA-mediated antiepileptic capacity. aesnet.org In models of TBI, where GABAergic inhibition is compromised, the compound helps restore this crucial inhibitory tone. aesnet.org This indicates that its neurochemical effects are not limited to a single neurotransmitter system but involve a more complex interplay that includes the enhancement of both excitatory (via acetylcholine) and inhibitory (via GABA) signaling pathways, contributing to a rebalancing of neural network activity. aesnet.orgnih.gov

Table of Mentioned Compounds

Compound Name
(-)-Huperzine A-d5 (Major)
Huperzine A
Acetylcholine
Malondialdehyde (MDA)
Glutathione Peroxidase (GPx)
Heme Oxygenase-1 (HO-1)
Synaptophysin (SYP)

Emerging Research Frontiers and Future Directions for Huperzine A D5 Research

Investigation of Novel Molecular Targets and Pathways

Beyond its well-documented role as an acetylcholinesterase inhibitor, research into Huperzine A is uncovering a multi-target profile, suggesting its effects are more complex than previously understood. nih.govmdpi.com These investigations are revealing interactions with various signaling pathways implicated in neuroprotection.

One key area of research is the compound's influence on the amyloid precursor protein (APP) processing pathway. mdpi.com Studies have shown that Huperzine A can modulate APP processing towards the non-amyloidogenic pathway by increasing the expression of ADAM10, a type of α-secretase. mdpi.com This action reduces the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov

Another significant non-cholinergic target is the N-methyl-D-aspartate (NMDA) receptor. Huperzine A has been shown to antagonize NMDA receptors, potentially protecting neurons from excitotoxicity, a process that leads to cell death. rsc.org Furthermore, proteomic studies have identified the cellular tumor antigen p53 (Trp53) as a protein whose expression is downregulated by Huperzine A in the presence of Aβ oligomers, suggesting a role in preventing Aβ-induced cell death. nih.gov

Research has also highlighted the interaction of Huperzine A with the Wnt signaling pathway. It has been observed to increase the phosphorylation of GSK-3β, a key enzyme in this pathway, which can help prevent tau hyperphosphorylation and Aβ neurotoxicity. nih.gov

Molecular Target/Pathway Observed Effect in Research Models Potential Research Implication
Acetylcholinesterase (AChE) Potent, reversible inhibition. nih.govPrimary mechanism for increasing acetylcholine (B1216132) levels.
Amyloid Precursor Protein (APP) Processing Modulates processing towards the non-amyloidogenic pathway; enhances ADAM10 expression. mdpi.comReduction of amyloid-beta (Aβ) peptide formation.
NMDA Receptors Antagonistic activity, blocking ion channels. rsc.orgProtection against glutamate-induced excitotoxicity.
p53 (Trp53) Downregulates expression in response to Aβ oligomers. nih.govNeuroprotection against Aβ-induced cell death.
Wnt/GSK-3β Signaling Increases phosphorylation of GSK-3β, stabilizing β-catenin. nih.govRegulation of synaptic plasticity and neuronal survival.
Mitochondria Protects mitochondrial structure and function. nih.govPrevention of oxidative stress and cellular energy deficits.

Application in Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

Advanced "omics" technologies are providing a systems-level view of the biological effects of Huperzine A, moving beyond single-target analysis. mdpi.com Proteomics and metabolomics, in particular, are powerful tools for identifying the full spectrum of molecular changes induced by the compound, offering mechanistic insights and discovering potential biomarkers. revespcardiol.org The use of (-)-Huperzine A-d5 is especially valuable in these studies as an internal standard for precise quantification using mass spectrometry.

A quantitative proteomic analysis of neuroblastoma cells treated with Aβ oligomers revealed that Huperzine A pretreatment led to significant changes in 198 proteins. nih.gov This study used label-free quantification to show that Huperzine A could protect cells by downregulating the expression of the p53 tumor antigen. nih.gov Such global analyses of protein expression help build comprehensive protein-protein interaction maps, clarifying the compound's neuroprotective mechanisms. nih.gov

Similarly, combined transcriptome and metabolome analyses are being used to unravel the complex biosynthetic pathway of Huperzine A in its natural sources. frontiersin.org By correlating gene expression with the presence of specific metabolites, researchers can identify key enzymes and intermediate compounds in the pathway. frontiersin.org This approach is fundamental for metabolic engineering efforts aimed at sustainable production.

Potential for Combinatorial Research Strategies with Other Bioactive Compounds

The multi-target nature of many complex disorders has led researchers to explore combinatorial strategies, where Huperzine A is investigated alongside other bioactive compounds. The goal is to achieve synergistic effects or to target multiple pathological pathways simultaneously.

Research has pointed to the potential of combining Huperzine A with natural compounds like green tea catechins. nih.gov Another approach involves the creation of novel hybrid molecules that integrate the pharmacophore of Huperzine A with other chemical moieties. This strategy aims to develop multi-target-directed ligands. Examples from related research include hybrids of other AChE inhibitors with compounds like ferulic acid, curcumin, or memantine, which combine cholinesterase inhibition with antioxidant, anti-amyloid, or NMDA receptor antagonism properties. mdpi.com The development of novel Huperzine A-based hybrids represents a promising frontier for creating research probes with enhanced or complementary activities. spandidos-publications.com

Development of Advanced Delivery Systems for Research Probes (Non-Clinical)

To improve the utility of Huperzine A as a research probe, particularly for in vivo studies, advanced delivery systems are being developed. These systems aim to enhance bioavailability, improve passage across the blood-brain barrier, and provide sustained release. nih.gov

Nanotechnology-based approaches are at the forefront of this research. nih.gov Various nanocarriers are being explored:

Lipid-Based Nanocarriers: Systems like amylolipid nanovesicles are being investigated for their potential to carry compounds across the blood-brain barrier, which could allow for lower effective concentrations in preclinical models. nih.gov

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are used to create nanoparticles that can encapsulate Huperzine A. These particles can be surface-modified with molecules like lactoferrin to facilitate targeted delivery to the brain. nih.gov

Mucoadhesive Polymers: Polysaccharides like chitosan, known for its biocompatibility and mucoadhesive properties, have been used to develop sustained-release formulations in research settings. google.com

These advanced delivery systems are crucial for non-clinical research to ensure that the compound reaches its intended target in a controlled and efficient manner, thus providing more reliable data in experimental models.

Exploration of Huperzine A Biosynthetic Engineering and Sustainable Production

The industrial supply of Huperzine A currently relies on extraction from its plant source, Huperzia serrata. nih.gov However, this method is unsustainable due to the plant's scarcity, slow growth, and low yield of the compound (as low as 0.0046% by weight). mdpi.comresearchgate.net These limitations have spurred intensive research into biotechnological production methods. nih.govmdpi.com

The elucidation of the Huperzine A biosynthetic pathway is a critical first step. nih.govresearchgate.net Research has identified several key enzymes and intermediates. The pathway is believed to start from lysine (B10760008), which is converted to cadaverine (B124047) by lysine decarboxylase (LDC). plos.org Cadaverine is then acted upon by a copper amine oxidase (CAO) to form an intermediate that eventually leads to the core structure, which is further modified by enzymes such as cytochrome P450s (CYP450) and novel α-carbonic anhydrase-like (CAL) enzymes to form the final compound. nih.govnih.govplos.orgfrontiersin.org

Enzyme/Enzyme Class Proposed Role in Biosynthesis Source of Identification
Lysine Decarboxylase (LDC) Catalyzes the first step: conversion of lysine to cadaverine. plos.orgH. serrata, Colletotrichum gloeosporioides plos.orgresearchgate.net
Copper Amine Oxidase (CAO) Converts cadaverine to 5-aminopentanal. researchgate.netH. serrata, C. gloeosporioides researchgate.net
Type III Polyketide Synthase (PKS) Involved in the condensation steps to form the alkaloid scaffold. researchgate.netH. serrata
Cytochrome P450s (CYP450) Believed to catalyze various oxidation and tailoring reactions. nih.govplos.orgH. serrata
α-Carbonic Anhydrase-Like (CAL) Enzymes Catalyze key Mannich-like condensations to form the polycyclic skeleton. nih.govfrontiersin.orgPhlegmariurus tetrastichus

Pathway Engineering in Microbial or Plant Systems

With knowledge of the biosynthetic genes, researchers are applying metabolic engineering and synthetic biology to create sustainable production platforms. nih.govfrontiersin.org

Microbial Systems: Escherichia coli has been engineered to produce pelletierine, a key precursor to Huperzine A. acs.orgfigshare.com This was achieved by introducing genes from plants and other bacteria into the E. coli chassis and using CRISPRi systems to minimize byproduct formation. acs.org Such work establishes a proof-of-concept for the microbial fermentation of Huperzine A or its precursors. acs.orgfigshare.com

Plant Systems: Heterologous expression, where genes from one species are expressed in another, is also being explored. The transient expression of Huperzine A biosynthetic genes in Nicotiana benthamiana (a relative of tobacco) has successfully produced related Lycopodium alkaloids. frontiersin.orgfrontiersin.org This demonstrates the potential of using well-established plant systems as "bio-factories" for scalable production, reducing reliance on the slow-growing H. serrata. frontiersin.org

Role of Endophytic Fungi in Scalable Production Research

A significant breakthrough in Huperzine A production research was the discovery that various endophytic fungi—fungi that live within plant tissues—can naturally produce the compound. nih.govresearchgate.net This finding provides a promising alternative source, as fungi are generally easier to manipulate and cultivate on a large scale than their host plants. nih.govsci-hub.se

Numerous HupA-producing endophytic fungi have been isolated from Huperzia species, including strains of Colletotrichum, Alternaria, and Fusarium. mdpi.comnih.govsemanticscholar.org Research in this area focuses on optimizing production through various strategies:

Fermentation Optimization: Systematically adjusting culture conditions (e.g., media components, pH, temperature) to maximize yield. researchgate.net

Elicitation: Adding small molecules (elicitors), such as H. serrata extracts or flavonoids, to the fermentation broth to stimulate the expression of biosynthetic genes and significantly boost HupA production. mdpi.com For example, adding H. serrata extracts to a culture of Colletotrichum kahawae increased the HupA yield to 255.32 μg/g dry cell weight. mdpi.com

Genetic Enhancement: Using techniques like gamma-irradiation mutagenesis to create higher-yielding fungal strains. One study reported a 12.85-fold increase in HupA production in Alternaria brassicae after gamma irradiation. nih.gov

The study of these endophytic fungi not only offers a direct path to scalable fermentation but also provides a simpler genetic model than the host plant for further elucidating the HupA biosynthetic pathway. plos.org

Refinement of Analytical Methodologies for Enhanced Research Throughput

The advancement of research on deuterated compounds like (-)-Huperzine A-d5 hinges on the availability of precise, selective, and high-throughput analytical methodologies. Stable isotope-labeled compounds, including those labeled with deuterium (B1214612), are invaluable tools in biomedical research, particularly in studies of absorption, distribution, metabolism, and excretion (ADME). hwb.gov.in The refinement of existing analytical techniques, primarily developed for the parent compound Huperzine A, is crucial for quantifying (-)-Huperzine A-d5 and its metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Huperzine A. analis.com.my Methods using HPLC with diode-array detection (DAD) have been established for quantifying Huperzine A in formulated products and biological samples. nih.govnih.gov These methods often employ a C18 column for separation with a gradient mobile phase, such as methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer, and UV detection around 308-310 nm. nih.govnih.govresearchgate.net While effective for the parent compound, enhancing throughput for deuterated analogs requires further optimization.

The integration of mass spectrometry (MS) with liquid chromatography (LC-MS) significantly improves selectivity and sensitivity, which is essential for distinguishing and quantifying isotopologues. nih.gov Specifically, hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry (HILIC-MS/MS) has been successfully developed for the quantitative analysis of Huperzine A in human plasma. rsc.org This technique is particularly well-suited for (-)-Huperzine A-d5, as the mass shift of +5 Da (Daltons) allows for clear differentiation from the endogenous or non-labeled Huperzine A. The use of multiple reaction monitoring (MRM) in positive ion electrospray mode provides high specificity and allows for the establishment of a low limit of quantification (LLOQ), often in the range of 0.05 ng/mL. rsc.org

Further refinements to increase research throughput include the development of rapid separation methods, reducing analysis times to under 10 minutes, and simplifying sample preparation steps, such as using direct filtration after extraction. nih.govresearchgate.net The use of laboratory microwave apparatus has also accelerated the preparation of deuterated substances through hydrogen/deuterium (H/D) exchange, streamlining the synthesis process itself. hwb.gov.in For quantitative studies, (-)-Huperzine A-d5 serves as an ideal internal standard for the analysis of unlabeled Huperzine A, as its chemical and physical properties are nearly identical, ensuring similar behavior during extraction and ionization, yet it is clearly distinguishable by its mass.

Table 1: Comparison of Analytical Methodologies for Huperzine A and its Deuterated Analog

Technique Detector Typical Column Key Advantages Applicability to (-)-Huperzine A-d5 References
HPLC UV/Diode-Array (DAD) Reversed-Phase C18 Good for quantification in formulated products; established methodology. Can be used for basic quantification, but lacks specificity to differentiate from unlabeled Huperzine A without baseline separation. nih.gov, researchgate.net, researchgate.net
LC-MS Mass Spectrometer Reversed-Phase C18 High selectivity and confirmation of identity based on mass-to-charge ratio. Confirms the presence and identity of the deuterated compound with high confidence. mdpi.com nih.gov, mdpi.com

Integration of Computational and Experimental Approaches in Drug Discovery Research

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery, significantly accelerating the identification and optimization of novel therapeutic agents. nih.govmdpi.com This integrated approach is particularly relevant for the development and study of analogs like (-)-Huperzine A-d5.

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into the molecular interactions between a ligand and its target protein. nih.gov For Huperzine A, these methods have been used extensively to study its binding to acetylcholinesterase (AChE), its primary therapeutic target. nih.govacademicjournals.org Molecular docking can predict the binding affinity and orientation of Huperzine A and its analogs within the active site of AChE, while MD simulations can assess the stability of the resulting protein-ligand complex over time. nih.govmdpi.comnih.gov These in silico studies help in understanding structure-activity relationships (SAR) and guide the design of new, potentially more potent analogs. scilit.com

Experimental approaches are then used to validate these computational predictions. In vitro assays, such as fluorescence-based binding assays and enzyme inhibition studies, can quantitatively measure the binding affinity and inhibitory potency of the compound. mdpi.comnih.gov For instance, studies have combined molecular docking of Huperzine A with human serum albumin (HSA) with fluorescence spectroscopy to validate the predicted binding, which is crucial for understanding the drug's distribution in the body. mdpi.comnih.gov

The role of (-)-Huperzine A-d5 in this integrated workflow is primarily as a critical tool for the experimental validation phase, especially in pharmacokinetic (PK) and metabolic studies. Deuteration, or the replacement of hydrogen with deuterium, can alter a drug's metabolic profile by strengthening the carbon-hydrogen bond at specific sites, a phenomenon known as the kinetic isotope effect. tandfonline.com This can lead to improved metabolic stability and a better pharmacokinetic profile. nih.govunibestpharm.com

In an integrated research program, computational models might first predict the metabolic "soft spots" on the Huperzine A molecule. Deuterated analogs like (-)-Huperzine A-d5 can then be synthesized to test these predictions experimentally. In vivo studies in animal models, followed by analysis using highly sensitive LC-MS/MS methods, can precisely track the fate of the deuterated compound versus its non-deuterated counterpart. Here, (-)-Huperzine A-d5 also serves as a perfect internal standard for quantifying the non-deuterated Huperzine A and its metabolites, ensuring the accuracy of the experimental data that feeds back into the computational models for further refinement. This iterative cycle of computational design and experimental validation, enabled by tools like (-)-Huperzine A-d5, is essential for advancing drug discovery. mdpi.com

Table 2: Synergy of Computational and Experimental Approaches in Huperzine Analog Research

Research Phase Computational Method Experimental Method Role of (-)-Huperzine A-d5 References
Target Binding Molecular Docking, MD Simulations In vitro enzyme inhibition assays, Fluorescence spectroscopy Not directly involved in initial binding studies, but analogs are designed based on these findings. nih.gov, mdpi.com, academicjournals.org, mdpi.com
Metabolism Prediction Metabolic site prediction software In vitro metabolism studies (e.g., liver microsomes) Used as a test compound to validate predicted metabolic pathways and stability. nih.gov, tandfonline.com
Pharmacokinetics Physiologically Based Pharmacokinetic (PBPK) Modeling In vivo studies in animal models with plasma/tissue sampling Serves as the analyte to determine its own PK profile and as an internal standard for quantifying unlabeled Huperzine A. hwb.gov.in, rsc.org

| Lead Optimization | Structure-Activity Relationship (SAR) Modeling | Bioassays, ADME profiling | Data from PK/metabolism studies of deuterated analogs informs the design of next-generation compounds. | scilit.com, frontiersin.org |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing (-)-Huperzine A-d5 in preclinical studies?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards to ensure specificity and accuracy in quantifying (-)-Huperzine A-d4. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, and 2^2H NMR) is critical for structural confirmation, particularly to verify deuterium incorporation at the specified positions. Ensure purity validation via high-performance liquid chromatography (HPLC) with UV detection (λ = 240–300 nm) .
  • Key Considerations : Reproducibility requires detailed documentation of solvent systems, column specifications, and calibration curves. For deuterium stability, assess isotopic exchange under experimental conditions (e.g., pH, temperature) .

Q. How should researchers design in vitro studies to evaluate the acetylcholinesterase (AChE) inhibition potency of (-)-Huperzine A-d5?

  • Methodological Answer :

Enzyme Assay : Use Ellman’s method with acetylthiocholine iodide as the substrate. Include a negative control (buffer only) and positive control (e.g., donepezil).

Dose-Response : Test at least five concentrations (e.g., 0.1–100 μM) to calculate IC50_{50} values.

Deuterium Effects : Compare inhibition kinetics with non-deuterated Huperzine A to assess isotopic effects on binding affinity or metabolic stability .

  • Statistical Analysis : Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism). Report mean ± SEM with triplicate measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in cognitive outcome data from (-)-Huperzine A-d5 studies?

  • Methodological Answer : Contradictions often arise from heterogeneity in study designs (e.g., dosing protocols, outcome measures). For example:

Study Parameter Example Variability Resolution Strategy
Duration 8 vs. 12 weeks ( )Use longitudinal designs with intermediate timepoints.
Cognitive Scales MMSE vs. ADAS-Cog ()Harmonize endpoints using consensus guidelines (e.g., NIH Toolbox).
Sample Size Small cohorts (n < 50) leading to underpowered results ()Conduct power analysis a priori; use meta-analytic approaches to pool data .

Q. What experimental strategies are recommended for investigating (-)-Huperzine A-d5’s neuroprotective mechanisms beyond AChE inhibition?

  • Methodological Answer :

  • Oxidative Stress : Measure reactive oxygen species (ROS) levels in neuronal cell lines (e.g., SH-SY5Y) using fluorogenic probes (e.g., DCFH-DA). Compare deuterated vs. non-deuterated analogs to assess isotopic effects on radical scavenging .
  • NMDA Receptor Antagonism : Use patch-clamp electrophysiology to evaluate glutamate-induced currents in hippocampal slices. Include MK-801 as a positive control .
  • Transcriptomic Profiling : Perform RNA sequencing on treated vs. untreated models to identify pathways (e.g., BDNF, apoptosis regulators) .
    • Data Interpretation : Apply multivariate analysis (e.g., PCA) to disentangle AChE-dependent and independent effects .

Q. How should pharmacokinetic (PK) studies of (-)-Huperzine A-d5 address variability in deuterium metabolic stability?

  • Methodological Answer :

Crossover Design : Administer deuterated and non-deuterated forms to the same subjects to control for inter-individual variability.

Isotope Tracing : Use tandem mass spectrometry (MS/MS) to track deuterium loss in plasma and cerebrospinal fluid (CSF) samples.

Modeling : Apply population PK models to quantify isotopic effects on clearance and half-life. Report fraction metabolized (fm) and enzyme-transporter interplay .

  • Challenges : Deuterium exchange in aqueous environments may confound results; use deuterium-labeled solvents during extraction to minimize artifacts .

Methodological Guidance for Addressing Common Pitfalls

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document batch-to-batch variability in deuterated compound synthesis (e.g., isotopic purity >98%) .
  • Ethical Reporting : Disclose conflicts of interest (e.g., synthetic routes patented by institutions) and align with ARRIVE guidelines for preclinical studies .
  • Literature Synthesis : Use systematic review frameworks (e.g., PRISMA) to mitigate bias when reconciling conflicting evidence on cognitive outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.